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Verapamil-d3 (hydrochloride) Documentation Hub

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  • Product: Verapamil-d3 (hydrochloride)

Core Science & Biosynthesis

Foundational

Technical Guide: Stability and Storage of Stable Isotope Labeled Verapamil-d3

Executive Summary Verapamil-d3 (typically labeled at the N-methyl or O-methyl position) serves as the gold-standard Internal Standard (IS) for the LC-MS/MS bioanalysis of Verapamil. While the deuterated isotopolog shares...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verapamil-d3 (typically labeled at the N-methyl or O-methyl position) serves as the gold-standard Internal Standard (IS) for the LC-MS/MS bioanalysis of Verapamil. While the deuterated isotopolog shares the physicochemical robustness of the unlabeled analyte, it introduces specific stability considerations regarding isotopic purity and storage vectors.

Core Recommendations:

  • Solid State: Store at -20°C , desiccated. Verapamil HCl is hygroscopic.[1]

  • Stock Solution: Stable in Methanol (MeOH) at -20°C for up to 1 month or -80°C for up to 6 months.

  • Critical Hazard: Verapamil is highly photosensitive. Amber glassware is mandatory for all processing steps to prevent N-dealkylation.

  • Isotopic Integrity: The C-D bond in N-methyl-d3 Verapamil is chemically inert to solvent exchange (D/H exchange) under neutral conditions, unlike labile deuterium on heteroatoms (–OD, –ND).

Part 1: The Chemistry of Verapamil-d3 Stability

To ensure data integrity, one must understand the molecular mechanisms that dictate stability.

Structural Integrity and the Isotope Effect

Verapamil-d3 is most commonly synthesized as (±)-Verapamil-d3 hydrochloride (label: N-CD3).

  • Kinetic Isotope Effect (KIE): The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium. This renders the labeled position more resistant to oxidative dealkylation (a primary metabolic pathway) than the unlabeled drug.

  • Absence of D/H Exchange: A common misconception is that all deuterium labels exchange with protic solvents (like Methanol). This only occurs with labile protons (on O, N, or S atoms).

    • Fact: The deuterium in Verapamil-d3 is bonded to a Carbon atom (N-CD3). This bond is non-exchangeable in standard storage solvents (MeOH, ACN, Water).

Critical Degradation Pathways

Despite the stability of the isotope label, the Verapamil backbone remains susceptible to classical degradation.

Degradation PathwayTriggerMechanismPrevention
Photodegradation UV/Vis Light (<400 nm)Photocatalytic cleavage leading to N-dealkylation and fragmentation.Strict use of Amber Glass. Minimize overhead light exposure.
Oxidation Air/PeroxidesFormation of N-oxides or degradation of dimethoxybenzyl groups.Nitrogen purge headspace; use high-purity solvents.
Adsorption Glass SurfacesBasic amines can adhere to silanol groups on untreated glass.Use silanized glass or maintain organic solvent >50% in stocks.

Part 2: Storage Protocols

Solid State Storage

Verapamil HCl is hygroscopic. Moisture absorption alters the effective molecular weight, leading to weighing errors during stock preparation.

  • Condition: -20°C.

  • Container: Tightly sealed vial within a secondary desiccated container (e.g., jar with silica gel).

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the cold powder.

Solution Preparation & Storage

Solvent Selection:

  • Primary Choice: Methanol (MeOH).[1] Verapamil is freely soluble.[1]

  • Alternative: Acetonitrile (ACN). Useful if minimizing protic solvent exposure is desired, though unnecessary for N-methyl-d3 labels.

Protocol: Master Stock Preparation (1.0 mg/mL)

  • Weigh ~1.0 mg of Verapamil-d3 HCl into a Class A Amber Volumetric Flask .

  • Calculate volume based on the specific isotopic purity and salt correction factor (Mass of Salt / Mass of Free Base).

  • Dissolve in Methanol . Sonicate for 2 minutes to ensure complete dissolution.

  • Transfer to Amber HPLC Vials with PTFE-lined caps.

  • Storage: -80°C (Recommended) or -20°C.

Visualizing the Storage Decision Tree

The following diagram illustrates the logical flow for selecting storage conditions based on the state of the material.

StorageLogic Start Verapamil-d3 Material State Physical State? Start->State Powder Lyophilized Powder State->Powder Solution Reconstituted Solution State->Solution Powder_Action Store at -20°C + Desiccant Protect from Light Powder->Powder_Action Solvent_Check Solvent Type? Solution->Solvent_Check MeOH Methanol (Preferred) Solvent_Check->MeOH Water Aqueous / Buffer Solvent_Check->Water Temp_Low -80°C (6 Months) Amber Vials MeOH->Temp_Low Long Term Temp_Med -20°C (1 Month) Amber Vials MeOH->Temp_Med Short Term Discard Discard after 24h (Unstable/Microbial Risk) Water->Discard No Preservative

Figure 1: Decision tree for Verapamil-d3 storage. Note the critical requirement for amber glass and desiccation.

Part 3: Stability Validation Methodology (FDA/ICH M10)

Regulatory bodies (FDA, EMA, ICH) require empirical proof of stock solution stability. You cannot rely solely on literature.

Experimental Design: Stock Solution Stability

Objective: Validate that the stored stock (SS_Stored) is within ±5% (or ±15% per specific SOP) of a freshly prepared stock (SS_Fresh).

Workflow:

  • T=0: Prepare "Master Stock A". Aliquot and freeze at -20°C and -80°C.[2]

  • T=X (e.g., 1 month):

    • Remove one aliquot of "Master Stock A" (SS_Stored).

    • Weigh fresh powder to prepare "Master Stock B" (SS_Fresh).

    • Dilute both A and B to the same working concentration (e.g., 100 ng/mL) using the mobile phase.

    • Inject n=6 replicates of each into the LC-MS/MS.

Calculation:



Acceptance Criteria:

  • % Difference must be within ±5% (internal best practice) or ±15% (typical bioanalytical guideline limit).

  • No new peaks in the chromatogram (indicating degradation products).

Visualizing the Validation Workflow

ValidationWorkflow Fresh Fresh Powder Weighing Dilution Dilute to Working Conc (e.g. 100 ng/mL) Fresh->Dilution Stored Thaw Stored Aliquot (-20°C) Stored->Dilution LCMS LC-MS/MS Analysis (n=6 replicates) Dilution->LCMS Compare Calculate % Diff (Stored vs Fresh) LCMS->Compare Decision Pass/Fail? Compare->Decision Pass Extend Expiry Decision->Pass < 15% Fail Investigate/Discard Decision->Fail > 15%

Figure 2: Step-by-step workflow for validating stock solution stability according to ICH M10 guidelines.

Part 4: Troubleshooting & Best Practices

Common Failure Modes
  • Signal Drop: If the IS signal decreases over time, check for adsorption . Verapamil is a basic amine; if your working solution is in 100% water in a glass vial, it will stick to the glass.

    • Fix: Ensure at least 20% organic solvent (MeOH/ACN) in working solutions or use polypropylene vials.

  • New Peaks: If you see a peak with -14 Da mass difference, it suggests demethylation (photodegradation).

    • Fix: Verify amber glassware usage.

Handling "Sticky" Compounds

Verapamil can exhibit carryover in LC-MS systems.

  • Needle Wash: Use a strong organic wash (e.g., ACN:IPA:Acetone:Water + 0.1% Formic Acid) to prevent cross-contamination which can be mistaken for instability or interference.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018). Available at: [Link]

  • ICH Harmonised Guideline. Bioanalytical Method Validation and Study Sample Analysis M10. (2022).[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2520, Verapamil. Available at: [Link]

Sources

Exploratory

Decoding the Certificate of Analysis: A Technical Guide for Verapamil-d3 HCl

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere document; it is the cornerstone of experimental validity and regulatory compliance. This is particula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere document; it is the cornerstone of experimental validity and regulatory compliance. This is particularly true for isotopically labeled internal standards like Verapamil-d3 HCl, where nuances in purity and identity can significantly impact bioanalytical data integrity. This guide provides an in-depth technical exploration of the essential components of a comprehensive CoA for Verapamil-d3 HCl, moving beyond a simple checklist to elucidate the scientific rationale behind each analytical test. Our objective is to empower you to critically evaluate and confidently utilize this crucial reagent in your research and development endeavors.

The Foundational Role of a Robust CoA

In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards (SIL-IS) are the gold standard. Verapamil-d3 HCl, being chemically identical to verapamil, co-elutes and experiences similar ionization effects in mass spectrometry, allowing for precise correction of analytical variability. However, this premise holds true only if the SIL-IS is of exceptional and well-characterized quality. A comprehensive CoA serves as a testament to this quality, providing a detailed analytical fingerprint of the specific batch. It is a legal document that certifies that the product meets the specified quality standards.[1][2]

Deconstructing the Certificate of Analysis for Verapamil-d3 HCl

A truly informative CoA for Verapamil-d3 HCl should be a holistic document that addresses identity, purity (both chemical and isotopic), and concentration. Each section should be supported by data derived from validated analytical procedures, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Part 1: Unambiguous Identity Confirmation

The first and most critical aspect of the CoA is to unequivocally confirm the chemical structure of the material as Verapamil-d3 HCl. This is not a single-test confirmation but rather a confluence of evidence from multiple orthogonal techniques.

1.1. Mass Spectrometry (MS): The Molecular Fingerprint

  • Why it's critical: High-resolution mass spectrometry (HRMS) provides the most direct evidence of identity by measuring the accurate mass of the molecule. For Verapamil-d3 HCl, we expect to see a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that reflects the incorporation of three deuterium atoms.

  • Self-Validating Protocol:

    • Sample Preparation: A dilute solution of Verapamil-d3 HCl is prepared in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is calibrated to ensure mass accuracy.

    • Data Acquisition: The sample is introduced via direct infusion or liquid chromatography (LC). The instrument is set to acquire data in positive ion mode.

    • Data Analysis: The measured m/z of the most abundant isotopologue is compared to the theoretical exact mass of C₂₇H₃₅D₃N₂O₄·HCl. The observed mass should be within a narrow tolerance (typically <5 ppm).

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

  • Why it's critical: ¹H NMR spectroscopy provides a detailed map of the proton environment within the molecule. For Verapamil-d3 HCl, the ¹H NMR spectrum should be consistent with the structure of verapamil, with the key difference being the reduced integration of the signal corresponding to the deuterated methoxy group. This confirms not only the overall structure but also the location of the isotopic label.

  • Self-Validating Protocol:

    • Sample Preparation: A precise amount of Verapamil-d3 HCl is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Data Acquisition: A standard ¹H NMR spectrum is acquired.

    • Data Analysis: The chemical shifts, splitting patterns, and integration of the observed signals are compared to a reference spectrum of verapamil and theoretical predictions. The absence or significant reduction of a proton signal at the expected chemical shift for the methoxy group confirms the position of deuteration.

1.3. Infrared (IR) Spectroscopy: The Vibrational Signature

  • Why it's critical: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Verapamil-d3 HCl should exhibit characteristic absorption bands for functional groups such as C-H, C=C, C-O, and C≡N, consistent with the structure of verapamil.

Part 2: The Duality of Purity Assessment

For a deuterated standard, purity is a two-dimensional concept: chemical purity and isotopic purity.[7] Both are paramount for accurate quantification.

2.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

  • Why it's critical: HPLC separates the main compound from any structurally related impurities that may have arisen during synthesis or degradation.[8][9][10] A high chemical purity ensures that the analytical signal is not confounded by co-eluting, isobaric impurities. For reliable results, a chemical purity of >99% is generally required.[11]

  • Self-Validating Protocol (Based on USP <621>): [8][10]

    • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][6][12]

    • Instrumentation: A standard HPLC system with a UV detector is used.

    • Chromatographic Conditions: A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile). The gradient and flow rate are optimized to achieve good separation of verapamil from its known impurities.

    • Data Analysis: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

2.2. Isotopic Purity and Enrichment by Mass Spectrometry

  • Why it's critical: Isotopic purity refers to the proportion of the molecules that contain the desired number of deuterium atoms.[13] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position.[7] Low isotopic purity can lead to cross-talk between the analyte and the internal standard, compromising the accuracy of the assay. For most applications, an isotopic enrichment of ≥98% is recommended.[11]

  • Self-Validating Protocol (LC-MS/MS):

    • Instrumentation: A high-resolution mass spectrometer is essential for resolving the different isotopologues.[14][15]

    • Data Acquisition: The mass spectrometer is set to acquire data over a narrow mass range encompassing the molecular ions of the unlabeled verapamil and the deuterated isotopologues (d₀, d₁, d₂, d₃, etc.).

    • Data Analysis: The relative intensities of the different isotopologue peaks are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all verapamil-related species. Corrections for the natural abundance of isotopes (e.g., ¹³C) must be applied for accurate determination.[14]

Part 3: Accurate Potency Determination

The concentration of the Verapamil-d3 HCl solution is a critical parameter for preparing accurate calibration curves and quality control samples.

3.1. Quantitative NMR (qNMR)

  • Why it's critical: qNMR is a primary ratio method for determining the concentration of a substance without the need for a chemically identical reference standard. It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

  • Self-Validating Protocol:

    • Sample Preparation: A precisely weighed amount of Verapamil-d3 HCl and a certified internal calibration standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent.

    • Instrumentation: A high-field NMR spectrometer is used.

    • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Data Analysis: The integrals of specific, well-resolved signals from both the Verapamil-d3 HCl and the internal standard are compared. The concentration of the Verapamil-d3 HCl is then calculated based on the known concentration and molar mass of the internal standard.

3.2. Mass Balance

  • Why it's critical: The mass balance approach provides an orthogonal method for potency determination. The potency is calculated by subtracting the percentages of all impurities (e.g., water, residual solvents, and non-volatile inorganic impurities) from 100%.

  • Component Tests:

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Analyzed by headspace gas chromatography (GC).

    • Residue on Ignition: Measures the amount of inorganic impurities.

Visualizing the CoA Workflow

The generation of a comprehensive CoA is a multi-step, integrated process.

CoA_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Determination cluster_impurities Impurity Profiling MS Mass Spectrometry (Accurate Mass) CoA Certificate of Analysis MS->CoA NMR NMR Spectroscopy (Structure Confirmation) NMR->CoA IR IR Spectroscopy (Functional Groups) IR->CoA HPLC Chemical Purity (HPLC) HPLC->CoA Isotopic_MS Isotopic Purity (MS) Isotopic_MS->CoA qNMR qNMR qNMR->CoA Mass_Balance Mass Balance Water Water Content (Karl Fischer) Mass_Balance->Water Solvents Residual Solvents (GC) Mass_Balance->Solvents Inorganic Residue on Ignition Mass_Balance->Inorganic Mass_Balance->CoA Verapamil_d3_HCl Verapamil-d3 HCl (Batch) Verapamil_d3_HCl->MS Identity Verapamil_d3_HCl->NMR Identity Verapamil_d3_HCl->IR Identity Verapamil_d3_HCl->HPLC Purity Verapamil_d3_HCl->Isotopic_MS Purity Verapamil_d3_HCl->qNMR Potency Verapamil_d3_HCl->Mass_Balance Potency

Caption: Workflow for generating a comprehensive Certificate of Analysis for Verapamil-d3 HCl.

Summary of Key Analytical Specifications

The following table summarizes the typical analytical tests and acceptance criteria for a high-quality Verapamil-d3 HCl reference standard.

Parameter Analytical Technique Typical Specification Rationale
Identity Mass Spectrometry (HRMS)Conforms to structure (mass accuracy < 5 ppm)Confirms molecular formula and isotopic incorporation.
¹H NMR SpectroscopyConforms to structureConfirms chemical structure and position of deuteration.
IR SpectroscopyConforms to structureConfirms the presence of key functional groups.
Chemical Purity HPLC≥ 99.0%Ensures the absence of interfering chemical impurities.
Isotopic Purity Mass Spectrometry≥ 98% (d₃)Minimizes isotopic cross-talk with the analyte.
Potency qNMR or Mass BalanceReport value (typically 95-105%)Provides an accurate concentration for solution preparation.
Water Content Karl Fischer TitrationReport value (typically < 1.0%)A component of mass balance and important for stability.
Residual Solvents Headspace GCConforms to USP <467>Ensures the absence of potentially harmful residual solvents.
Appearance Visual InspectionWhite to off-white solidA basic quality control check.

Conclusion

A meticulously detailed Certificate of Analysis for Verapamil-d3 HCl is indispensable for ensuring the accuracy, reproducibility, and defensibility of bioanalytical data. As a Senior Application Scientist, I urge all researchers to look beyond the pass/fail statements on a CoA and to critically evaluate the underlying data and methodologies. By understanding the "why" behind each analytical test, you can confidently select and utilize high-quality reference standards, thereby strengthening the foundation of your scientific investigations. This guide is intended to serve as a valuable resource in that endeavor, fostering a deeper understanding of the principles of analytical quality that are fundamental to successful drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. IPEC Federation. [Link]

  • Reference Standards and Certificates of Analysis (CoAs). PharmaRegulatory.in. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Certificate of Analysis (CoA) – Lot-Level Proof. SG Systems Global. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Sample COA. Briti Scientific. [Link]

  • Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. PubMed. [Link]

  • ACS Research Data Guidelines. American Chemical Society. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Guidelines for the reporting of numerical data and experimental procedures. NIST Technical Series Publications. [Link]

  • HPLC Method for Analysis of Verapamil. SIELC Technologies. [Link]

  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. [Link]

  • Radioactive Isotope Product Information. National Isotope Development Center. [Link]

  • Basic Information about Chemical Data Reporting. US EPA. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Isotopes and mass spectrometry (article). Khan Academy. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Verapamil Hydrochloride Working Standard (Secondary Reference Standard) | CAS 152-11-4. Veeprho. [Link]

  • USP-NF 621 Chromatography | PDF. Scribd. [Link]

  • Isotope-ratio mass spectrometry. Wikipedia. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]

  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC - NIH. [Link]

  • Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia. [Link]

  • FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS. CORE. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Verapamil Hydrochloride | PDF | Chromatography | Separation Processes. Scribd. [Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for Verapamil using Verapamil-d3 IS

Application Note: High-Sensitivity LC-MS/MS Method Development for Verapamil Quantitation in Human Plasma Executive Summary This guide details the development and validation of a robust LC-MS/MS assay for the quantitatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for Verapamil Quantitation in Human Plasma

Executive Summary

This guide details the development and validation of a robust LC-MS/MS assay for the quantitation of Verapamil in human plasma, utilizing Verapamil-d3 as the internal standard (IS). Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) environments, this protocol prioritizes high throughput without compromising selectivity.[1]

Key Technical Highlights:

  • Linearity: 1.0 – 500 ng/mL.[2][3][4][5]

  • Sample Prep: One-step Protein Precipitation (PPT) for maximum throughput.

  • Chromatography: Reversed-phase C18 with acidic mobile phase to maximize ionization efficiency of the basic amine.

  • Compliance: Aligned with ICH M10 Bioanalytical Method Validation guidelines.

Scientific Rationale & Method Strategy

Analyte Properties & Ionization

Verapamil is a phenylalkylamine calcium channel blocker with a tertiary amine (pKa ~8.9).[6]

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+) is the obligatory choice. The basic nitrogen readily protonates to form

    
    .
    
  • Internal Standard Selection: Verapamil-d3 (N-methyl-d3) is selected over structural analogs (e.g., verapamil-d7 or different drugs like propranolol) because it co-elutes perfectly with the analyte, compensating for matrix effects and ionization suppression/enhancement at the specific retention time.[1]

Fragmentation & MRM Design
  • Verapamil (MW 454.6): The precursor is m/z 455.3 . The dominant product ion is m/z 165.1 , corresponding to the 3,4-dimethoxyphenethyl carbocation formed by cleavage adjacent to the nitrogen atom.

  • Verapamil-d3 (MW 457.6): The precursor is m/z 458.3 .[1]

    • Critical Mechanistic Insight: If the deuterium label is on the N-methyl group (common in commercial "Verapamil-d3"), the dominant fragment m/z 165.1 (the phenethyl group) does not contain the label . Therefore, the transition is 458.3

      
       165.1 .
      
    • Note: Even though the product ion mass is identical to the analyte, the method is selective because the precursor masses are resolved by the first quadrupole (Q1).

Chromatographic Strategy

Verapamil is hydrophobic (LogP ~3.8).[1]

  • Column: A C18 column is ideal. We select a sub-2

    
    m particle size  (e.g., 1.9 
    
    
    
    m) to maintain sharp peaks at higher flow rates.
  • Mobile Phase: Acidic pH is required to keep the amine protonated for MS sensitivity. However, basic compounds can tail on C18 at low pH due to silanol interactions. Ammonium Formate (10mM) is added to buffer the system and compete for silanol sites, improving peak shape.

Detailed Experimental Protocol

Chemicals & Reagents[7]
  • Verapamil HCl: Certified Reference Material (CRM).[1]

  • Verapamil-d3 HCl: Isotopic purity

    
     99%.[1][7]
    
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate.[1]

Preparation of Stock & Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve Verapamil and Verapamil-d3 separately in Methanol.

  • Working Standard (WS): Serially dilute Verapamil stock in 50:50 MeOH:Water to generate calibration levels (e.g., 10, 50, 200, 1000, 5000 ng/mL to yield final plasma concentrations of 1–500 ng/mL).

  • IS Working Solution: Dilute Verapamil-d3 to a fixed concentration (e.g., 100 ng/mL) in 100% Acetonitrile . Note: This solution will also serve as the precipitating agent.

Sample Preparation: Protein Precipitation (PPT)

This method uses the "Crash & Shoot" approach for speed.

  • Aliquot: Transfer 50

    
    L  of plasma (sample/calibrator/QC) into a 96-well plate or microcentrifuge tube.
    
  • Precipitate: Add 150

    
    L  of IS Working Solution  (Ice-cold ACN containing Verapamil-d3).[1]
    
    • Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.[1]

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L  of the supernatant to a fresh plate.
    
  • Dilute (Optional): Add 100

    
    L of 0.1% Formic Acid in Water to match the initial mobile phase conditions (prevents peak broadening for early eluters, though Verapamil retains well).
    
LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: C18, 50 mm x 2.1 mm, 1.7 – 1.9

    
    m (e.g., Hypersil Gold or Acquity BEH).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 - 5

    
    L.
    
  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or MeOH) + 0.1% Formic Acid.[1]

Time (min)% Mobile Phase BEvent
0.0010Initial
0.5010Load
2.5090Elute
3.0090Wash
3.1010Re-equilibrate
4.5010End

Mass Spectrometry (MS)

  • Source: ESI Positive.[2][3][4][5][8]

  • Spray Voltage: 3500 - 4500 V.[1]

  • Gas Temps: 350°C (Source), 400°C (Sheath).[1]

MRM Transitions Table

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Verapamil 455.3165.1Quantifier25 - 30
455.3303.2Qualifier18 - 22
Verapamil-d3 458.3165.1Quantifier25 - 30

Note: Optimize Collision Energy (CE) for your specific platform.[1]

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the self-validating check points.

Verapamil_Method_Workflow cluster_QC Quality Assurance Checks Sample Human Plasma Sample (50 µL) IS_Add Add IS (Verapamil-d3) in ACN (150 µL) Sample->IS_Add Internal Standardization Precipitation Vortex & Centrifuge (Protein Precipitation) IS_Add->Precipitation Denaturation Supernatant Supernatant Transfer Optional: Dilute 1:1 with H2O Precipitation->Supernatant Phase Separation LC_Sep UHPLC Separation C18 Column, Acidic Gradient Supernatant->LC_Sep Injection MS_Detect MS/MS Detection (ESI+) MRM: 455->165 (Ana) / 458->165 (IS) LC_Sep->MS_Detect Elution Data_Analysis Quantitation Ratio (Ana/IS) vs Conc. MS_Detect->Data_Analysis Integration QC_Check Check IS Area Stability (Target: <15% RSD) MS_Detect->QC_Check

Figure 1: Step-by-step workflow for Verapamil extraction and analysis, incorporating IS addition and QC checkpoints.

Method Validation (ICH M10 Compliance)

To ensure Trustworthiness and Integrity , the method must be validated against the ICH M10 guidelines [1].

Linearity & Range
  • Requirement: Minimum 6 non-zero standards.

  • Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).

  • Verapamil Target: Linear fit (

    
     weighting) from 1.0 ng/mL (LLOQ) to 500 ng/mL.
    
Accuracy & Precision
  • Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC (30-50% range), High QC (>75% range).

  • Criteria: Intra- and inter-run CV% must be

    
     15% (
    
    
    
    20% for LLOQ).[1]
Matrix Effect (ME)

Since we use PPT (a "dirty" extraction), evaluating ME is critical.[1]

  • Calculation: Compare the peak area of Verapamil spiked into extracted blank plasma vs. Verapamil in pure solvent.

  • Role of IS: Verapamil-d3 must exhibit a similar Matrix Factor (MF) to the analyte. The IS-normalized MF should be close to 1.0.

Selectivity

Analyze blank plasma from 6 different donors. There should be no interfering peaks >20% of the LLOQ area at the retention time of Verapamil (approx 1.5 - 2.0 min).

Expert Troubleshooting & Insights

  • Issue: Carryover.

    • Cause: Verapamil is lipophilic and basic; it sticks to injector needles and valve rotors.

    • Solution: Use a strong needle wash (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.5).[1] Ensure the gradient ends with a high organic hold (95% B) for at least 30 seconds.

  • Issue: IS Signal Variability.

    • Cause: Inconsistent protein precipitation or phospholipid buildup on the column.

    • Solution: Monitor the phospholipid transition (m/z 184 -> 184) periodically.[1] If phospholipids accumulate, extend the column wash step or switch to a Hybrid SPE-PPT plate (e.g., Ostro or ISOLUTE PPT+).

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Solution: Increase Ammonium Formate concentration to 20mM or ensure the column is fully end-capped.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PubChem. (2023).[1] Verapamil Compound Summary. National Center for Biotechnology Information. [Link][1]

Sources

Application

Application Note: High-Sensitivity Quantitation of Verapamil in Human Plasma via LC-MS/MS

Introduction & Scientific Rationale The Clinical Need Verapamil is a phenylalkylamine calcium channel blocker (Class IV antiarrhythmic) widely used for hypertension and angina.[1][2] Due to its narrow therapeutic index a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Clinical Need

Verapamil is a phenylalkylamine calcium channel blocker (Class IV antiarrhythmic) widely used for hypertension and angina.[1][2] Due to its narrow therapeutic index and significant first-pass metabolism (bioavailability ~20-35%), Therapeutic Drug Monitoring (TDM) is critical. Accurate quantitation in human plasma requires a method that can distinguish the parent drug from its metabolites (e.g., norverapamil) and eliminate matrix interferences.

Physicochemical Basis for Extraction

To design a robust extraction protocol, we must exploit the physicochemical properties of the molecule:

  • Basicity (pKa ~8.9): Verapamil is a tertiary amine. At physiological pH (7.4), it exists largely in a cationic (protonated) state. To extract it efficiently into an organic solvent, we must suppress ionization by adjusting the sample pH to >10 (at least 2 units above pKa).

  • Lipophilicity (LogP ~3.8): Once deprotonated, Verapamil is highly lipophilic. This makes Liquid-Liquid Extraction (LLE) the superior choice over Protein Precipitation (PPT) for high-sensitivity applications, as LLE yields cleaner extracts with fewer phospholipids, reducing matrix effects in the mass spectrometer.

The Role of Verapamil-d3

Using a deuterated internal standard (IS), Verapamil-d3, is non-negotiable for regulated bioanalysis. It co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement, thereby correcting for matrix effects and recovery variability.

Materials & Reagents

ComponentGrade/SpecificationPurpose
Verapamil HCl Analytical Standard (>99%)Target Analyte
Verapamil-d3 Isotopic Standard (>98% D)Internal Standard (IS)
MTBE HPLC GradeExtraction Solvent (Methyl tert-butyl ether)
NaOH (1.0 M) ACS ReagentAlkalinizing Agent (pH adjustment)
Ammonium Formate LC-MS GradeMobile Phase Buffer
Formic Acid LC-MS GradeIonization Enhancer
Human Plasma K2EDTA or HeparinBlank Matrix

Instrumentation & Conditions

Liquid Chromatography (LC)[3][4][5][6]
  • System: UHPLC System (e.g., Agilent 1290 / Waters Acquity)

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)

    • Why: A standard C18 provides sufficient retention for the hydrophobic Verapamil while allowing polar matrix components to elute early.

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

  • Gradient:

    • 0.0 min: 20% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 20% B (Re-equilibration)

Mass Spectrometry (MS/MS)[3][4][5][6][7]
  • Ionization: ESI Positive Mode (Verapamil protonates easily).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4][5][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Verapamil 455.3165.13025
Verapamil-d3 *458.3165.13025

*Note: The transition for Verapamil-d3 depends on the position of the deuterium label. If the label is on the N-methyl group, the 165 fragment (veratryl group) remains unchanged. Verify your specific CoA.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol utilizes an alkaline LLE with MTBE. MTBE is preferred over Hexane/DCM mixtures as it forms a clear upper organic layer that is easy to aspirate, and it offers excellent recovery for lipophilic bases.

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a stock solution of Verapamil (1 mg/mL in Methanol).

    • Create a calibration curve in Human Plasma ranging from 1.0 ng/mL to 500 ng/mL.

    • Prepare Internal Standard (IS) working solution: Verapamil-d3 at 50 ng/mL in 50:50 Methanol:Water.

  • Aliquot & Spike:

    • Transfer 200 µL of plasma sample/standard into a 2.0 mL polypropylene tube.

    • Add 20 µL of IS working solution. Vortex briefly.

  • Alkalinization (The Critical Step):

    • Add 50 µL of 1.0 M NaOH.

    • Mechanism:[6] This shifts the pH to >12, ensuring Verapamil is 100% deprotonated (neutral) and ready for organic phase transfer.

  • Extraction:

    • Add 1.0 mL of MTBE (Methyl tert-butyl ether).

    • Cap and vortex vigorously for 10 minutes (or shake on a plate shaker at 1200 rpm).

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Result: A clear upper organic layer (containing Verapamil) and a lower aqueous pellet (proteins/salts).

  • Transfer & Dry:

    • Flash freeze the aqueous layer (optional, using dry ice/acetone bath) to pour off the organic layer easily, OR carefully pipette 800 µL of the upper organic layer into a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of Mobile Phase (80:20 Phase A:Phase B).

    • Vortex for 1 minute.

    • Transfer to autosampler vials. Injection Volume: 5-10 µL.

Workflow Visualization

VerapamilExtraction Start Human Plasma Sample (200 µL) Spike Add Internal Standard (Verapamil-d3) Start->Spike Alkalinize Alkalinization Add 50 µL 1.0M NaOH (Target pH > 12) Spike->Alkalinize Prepare for Extraction Extract Liquid-Liquid Extraction Add 1.0 mL MTBE Vortex 10 min Alkalinize->Extract Neutralize Analyte Centrifuge Centrifuge 10,000 x g, 5 min Extract->Centrifuge Separate Phase Separation Collect Upper Organic Layer Centrifuge->Separate Dry Evaporate to Dryness N2 Stream @ 40°C Separate->Dry Recon Reconstitution 200 µL Mobile Phase Dry->Recon Inject LC-MS/MS Analysis Recon->Inject

Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Verapamil isolation.

Method Validation Parameters

To ensure the trustworthiness of this protocol, the following validation criteria (based on FDA/EMA Bioanalytical Guidelines) should be met:

ParameterAcceptance CriteriaTypical Result
Linearity


(1–500 ng/mL)
Accuracy ±15% of nominal (±20% at LLOQ)92% – 105%
Precision (CV) <15% (<20% at LLOQ)3.5% – 8.2%
Recovery Consistent across range~85% (using MTBE)
Matrix Effect IS-normalized MF ~ 1.00.98 – 1.02 (Minimal suppression)

Troubleshooting & Optimization

  • Low Recovery?

    • Check pH.[7][8] If the plasma is acidic (e.g., degraded), 50 µL of NaOH might not be enough. Verify the aqueous phase pH is >10 before adding MTBE.

    • Ensure the organic layer is not contaminated with the aqueous layer during transfer.

  • Peak Tailing?

    • Verapamil is a basic drug and interacts with free silanols on the column. Ensure your column is "end-capped" and consider increasing the buffer concentration (Ammonium Formate) to 20 mM to mask these interactions.

  • Carryover?

    • Verapamil is "sticky." Use a needle wash solution containing 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[9][10] [Link]

  • Verapamil Hydrochloride Monograph. (2023). PubChem, National Library of Medicine. [Link]

  • Determination of verapamil and norverapamil in human plasma by liquid chromatography. (1991). Journal of Chromatography B, National Institutes of Health (PubMed). [Link]

  • LC-MS/MS determination of Verapamil in human plasma and its application in bioequivalence evaluation. (2012). Journal of Chinese Pharmaceutical Sciences. [Link]

Sources

Method

Quantitative Bioanalysis of Verapamil in Human Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the accurate and precise quantification of Verapamil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the accurate and precise quantification of Verapamil in human plasma. Verapamil, a calcium channel blocker, is characterized by extensive hepatic first-pass metabolism and low bioavailability, making robust bioanalytical methods essential for reliable pharmacokinetic (PK) assessment.[1][2] This method employs a stable isotope-labeled internal standard (SIL-IS), Verapamil-d7, coupled with a simple protein precipitation (PPT) extraction and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the cornerstone of this protocol, ensuring the highest level of accuracy by compensating for variability in sample preparation and matrix-induced ionization effects.[3][4] We provide detailed, step-by-step methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a complete protocol for method validation in accordance with FDA guidelines to ensure trustworthiness and regulatory compliance.[5]

Introduction: The Rationale for a Robust Bioanalytical Method

Verapamil is a widely prescribed medication for treating hypertension, angina, and cardiac arrhythmias.[6][7] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is notable for:

  • Extensive First-Pass Metabolism: Over 95% of an oral dose is metabolized, primarily by cytochrome P450 enzymes (notably CYP3A4), resulting in at least 12 identified metabolites.[1][8][9] The primary active metabolite, norverapamil, possesses about 20% of the cardiovascular activity of the parent drug.[10]

  • Low Oral Bioavailability: Consequently, the systemic bioavailability of Verapamil is low, typically ranging from 20-35%.[1][10]

  • Short Half-Life: The terminal elimination half-life is relatively short, approximately 3 to 7 hours, necessitating careful timing of sample collection in PK studies.[2][11][12][13]

Given these properties, a highly sensitive, selective, and accurate analytical method is paramount for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Verapamil. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive tool for such bioanalytical challenges.

The Critical Role of a Deuterated Internal Standard

To correct for analytical variability during sample processing and analysis, an internal standard (IS) is essential. While a structural analog can be used, a stable isotope-labeled internal standard (SIL-IS), such as Verapamil-d7, is considered the "gold standard." A SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This provides superior analytical performance because:

  • Co-elution: It has nearly identical chromatographic retention time to the analyte.

  • Identical Extraction Recovery: It behaves identically during sample preparation steps.

  • Correction for Matrix Effects: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer source, providing the most accurate correction.[4]

This protocol is designed to be a self-validating system, ensuring that the data generated is reliable, reproducible, and suitable for pivotal pharmacokinetic and bioequivalence studies.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: Verapamil Hydrochloride (Reference Standard)

  • Internal Standard: Verapamil-d7 Hydrochloride

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free, pooled human plasma (with K2EDTA as anticoagulant)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ancillary Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator (optional).

Experimental Protocols

Preparation of Standard and QC Solutions

Causality: Preparing accurate stock, calibration, and quality control (QC) solutions is the foundation of quantitative analysis. Separate stock solutions for calibrators and QCs are prepared to avoid bias and provide a true assessment of accuracy.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Verapamil HCl and Verapamil-d7 HCl into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the Verapamil primary stock with 50:50 (v/v) methanol:water to prepare working solutions for spiking into plasma. These will be used to create the calibration curve.

  • Working Internal Standard Solution (100 ng/mL): Dilute the Verapamil-d7 primary stock with methanol to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Verapamil working standard solutions into pooled blank human plasma to achieve the desired concentrations. A typical calibration range is 1.00 to 500 ng/mL.[14] Prepare QC samples at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of upper limit).

Plasma Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS analysis. Acetonitrile is an efficient precipitation agent and is compatible with reversed-phase chromatography.

G cluster_0 Plasma Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add 300 µL Acetonitrile containing 100 ng/mL Verapamil-d7 plasma->add_is Precipitation & IS Addition vortex 3. Vortex Mix (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Protein Pelletization supernatant 5. Transfer Supernatant to a clean vial centrifuge->supernatant inject 6. Inject 10 µL onto LC-MS/MS System supernatant->inject

Sources

Application

Therapeutic drug monitoring of Verapamil with Verapamil-d3 HCl

Application Note: High-Throughput Therapeutic Drug Monitoring of Verapamil and Norverapamil in Human Plasma using LC-MS/MS with Verapamil-d3 Internal Standardization Introduction & Clinical Rationale Verapamil is a pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Therapeutic Drug Monitoring of Verapamil and Norverapamil in Human Plasma using LC-MS/MS with Verapamil-d3 Internal Standardization

Introduction & Clinical Rationale

Verapamil is a phenylalkylamine class IV antiarrhythmic and calcium channel blocker widely used for the management of angina, hypertension, and supraventricular tachyarrhythmias.[1] Despite its established clinical use, Verapamil exhibits significant inter-individual pharmacokinetic variability due to extensive first-pass metabolism and dependence on Cytochrome P450 3A4 (CYP3A4).

Why TDM is Critical:

  • Narrow Therapeutic Index: The therapeutic window is generally defined between 80–400 ng/mL . Levels >500 ng/mL are associated with bradycardia and hypotension.

  • Active Metabolite: Verapamil undergoes N-demethylation to form Norverapamil , which possesses approximately 20% of the antiarrhythmic activity of the parent drug but accumulates to similar or higher plasma concentrations.

  • Complex PK/PD: As a substrate and inhibitor of P-glycoprotein (P-gp) and CYP3A4, Verapamil is prone to drug-drug interactions (DDIs).[2]

The Role of Verapamil-d3 HCl (Internal Standard): In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) from plasma phospholipids can severely compromise quantitation. Verapamil-d3 , a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the analyte but mass-resolved. It co-elutes with Verapamil, experiencing the exact same ionization environment, thereby normalizing matrix effects and extraction recovery variance.

Chemical & Physical Properties

ComponentChemical NameMolecular FormulaPrecursor Ion (ESI+)Key Product Ion
Analyte Verapamil HClC27H38N2O4 · HClm/z 455.3 [M+H]⁺m/z 165.1
Metabolite Norverapamil HClC26H36N2O4 · HClm/z 441.3 [M+H]⁺m/z 165.1
Internal Standard Verapamil-d3 HClC27H35D3N2O4 · HClm/z 458.3 [M+H]⁺m/z 165.1 / 168.1*

*Note on IS Transition: The product ion depends on the position of the deuterium label. If labeled on the O-methyl groups of the dimethoxyphenyl ring, the fragment shifts to 168.1. If labeled on the isopropyl group, it remains 165.1. Always verify with your specific Certificate of Analysis.

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8]
  • Standards: Verapamil HCl, Norverapamil HCl, Verapamil-d3 HCl ( >99% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Dissolve compounds in Methanol. Store at -20°C.

  • IS Working Solution (IS-WS): Dilute Verapamil-d3 stock to 50 ng/mL in ACN. This solution will also serve as the protein precipitation agent.

  • Calibrators: Prepare serial dilutions in blank plasma to cover the range 10 – 1000 ng/mL .

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for high throughput. The use of the deuterated IS compensates for the "dirtier" extract compared to Solid Phase Extraction (SPE).

  • Aliquot: Transfer 50 µL of patient plasma (or Calibrator/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike & Precipitate: Add 200 µL of IS Working Solution (Verapamil-d3 in ACN) to each sample.

    • Ratio 1:4 (Plasma:Organic) ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Diluting the supernatant improves peak shape on early eluting columns.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4][5]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

    • 4.0 min: Stop

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[5][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5][6]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Verapamil (Quant) 455.3 165.1 30 25
Verapamil (Qual) 455.3 303.2 30 20
Norverapamil 441.3 165.1 30 25

| Verapamil-d3 (IS) | 458.3 | 165.1* | 30 | 25 |

Visualizing the Workflow & Metabolism

Figure 1: Analytical Workflow

Caption: Step-by-step protein precipitation workflow for high-throughput TDM of Verapamil.

TDM_Workflow Sample Patient Plasma (50 µL) IS_Add Add IS (Verapamil-d3) in ACN (200 µL) Sample->IS_Add Vortex Vortex Mix (30 sec) IS_Add->Vortex Centrifuge Centrifuge 10,000g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with H2O (0.1% FA) Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 2: Metabolic Pathway & Pharmacokinetics

Caption: Verapamil metabolism via CYP3A4 to Norverapamil, highlighting the need to monitor both species.

Metabolism cluster_PK Pharmacokinetic Context Verapamil Verapamil (Parent Drug) CYP3A4 CYP3A4 (Hepatic Enzyme) Verapamil->CYP3A4 N-demethylation Norverapamil Norverapamil (Active Metabolite) CYP3A4->Norverapamil Inactive Inactive Metabolites (Excreted) Norverapamil->Inactive Further Metabolism

[2][11][12][13]

Method Validation (FDA 2018 Guidelines)

To ensure "Trustworthiness," this method must be validated against the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

ParameterAcceptance CriteriaExperimental Design
Selectivity No interfering peaks >20% of LLOQ at retention time.Analyze blank plasma from 6 different sources (including lipemic/hemolyzed).
Linearity r² > 0.99; Back-calculated conc. ±15% (±20% at LLOQ).8 non-zero standards (10–1000 ng/mL).
Accuracy & Precision Intra/Inter-run CV <15% (20% at LLOQ).QC samples at Low (30), Mid (400), High (800) ng/mL.
Matrix Effect Matrix Factor (MF) normalized by IS should be consistent (CV <15%).Compare post-extraction spike vs. neat solution. Crucial: Verapamil-d3 must compensate for suppression.
Carryover Peak area in blank <20% of LLOQ after ULOQ injection.Inject Blank after highest standard (1000 ng/mL).

Clinical Interpretation & Troubleshooting

Therapeutic Ranges:

  • Verapamil: 80 – 400 ng/mL.

  • Norverapamil: No established standalone range, but typically parallels Verapamil levels. Significant accumulation (>400 ng/mL) may indicate renal impairment or CYP3A4 inhibition.

Troubleshooting Guide:

  • Non-Linear Calibration:

    • Cause: Saturation of the detector or dimer formation.

    • Fix: Use a quadratic fit or check for [2M+H]+ dimers; lower the injection volume.

  • Drifting Retention Times:

    • Cause: pH instability in Mobile Phase A.

    • Fix: Ensure Ammonium Formate buffer is fresh (pH ~3.5-4.0).

  • High Background Noise:

    • Cause: Contamination or source dirty.

    • Fix: Clean the ESI cone; switch to a divert valve to send the first 0.5 min (salts) to waste.

Expert Insight: Verapamil is a basic drug (pKa ~8.9). It can cause severe "tailing" on older silica columns. The use of Ammonium Formate in the mobile phase is non-negotiable; it suppresses secondary silanol interactions, sharpening the peak and improving sensitivity.

References

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McMillin, G. A., et al. (2025). Verapamil Monograph for Professionals. Drugs.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link]

  • Wong, S.L., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil. Pharmaceutics. Retrieved from [Link]

  • Thermo Fisher Scientific.LC-MS/MS Method for the Analysis of Verapamil in Plasma. (General reference for C18 column selection in basic drug analysis).

Sources

Method

Introduction: The Clinical Imperative for Monitoring Verapamil and Its Active Metabolite

Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Quantification of Verapamil and Norverapamil in Human Plasma Using Verapamil-d3 Verapamil is a widely prescribed L-type calcium channel blocker u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Quantification of Verapamil and Norverapamil in Human Plasma Using Verapamil-d3

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Following oral administration, verapamil undergoes extensive first-pass metabolism in the liver, with over 90% of the dose being absorbed, yet its bioavailability is only 20-30%.[2] A significant metabolic pathway is N-demethylation, leading to the formation of its primary active metabolite, norverapamil.[3] Norverapamil exhibits approximately 20% of the vasodilatory activity of the parent drug and contributes to the overall therapeutic and potential toxic effects. The plasma concentrations of norverapamil can be comparable to those of verapamil after single or multiple oral doses.[3]

Given the significant pharmacological activity of norverapamil and the substantial inter-individual variability in the metabolism of verapamil, the simultaneous measurement of both compounds is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[4][5] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the concurrent determination of verapamil and norverapamil in human plasma. The use of a stable isotope-labeled internal standard, Verapamil-d3, ensures the highest level of accuracy and precision by compensating for variations in sample preparation and instrument response.

The Analytical Rationale: Why LC-MS/MS with a Deuterated Internal Standard?

The complexity of biological matrices like plasma necessitates an analytical technique with high selectivity and sensitivity. LC-MS/MS, particularly with multiple reaction monitoring (MRM), offers unparalleled specificity by monitoring unique precursor-to-product ion transitions for each analyte. This minimizes the potential for interference from endogenous plasma components or co-administered drugs.[6]

The choice of an internal standard (IS) is paramount for a robust bioanalytical method. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to ionization. A stable isotope-labeled internal standard, such as Verapamil-d3, is the gold standard. Its chemical and physical properties are nearly identical to verapamil, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. However, its mass is different, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This co-elution and similar behavior effectively normalize any variations that may occur during sample processing, leading to highly reliable and reproducible quantification.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • Analytes and Internal Standard: Verapamil hydrochloride, Norverapamil hydrochloride, and Verapamil-d3 were sourced from a reputable chemical supplier.

  • Solvents: HPLC-grade methanol and acetonitrile, and formic acid were used.

  • Human Plasma: Drug-free human plasma was obtained from a certified vendor.

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve verapamil HCl, norverapamil HCl, and verapamil-d3 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the verapamil and norverapamil primary stock solutions in a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Verapamil-d3 primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Curve and QC Sample Preparation: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analytes from the plasma matrix.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Verapamil-d3 internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow for Plasma Samples.

Instrumental Analysis: LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are optimized to achieve baseline separation and maximal signal intensity for all analytes.

Liquid Chromatography Parameters
ParameterCondition
HPLC System A high-performance liquid chromatography system
Column C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized gradient from 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Parameters
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Verapamil: m/z 455.3 → 165.1Norverapamil: m/z 441.3 → 165.1Verapamil-d3: m/z 458.3 → 165.1
Collision Energy (CE) Optimized for each transition
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation: Ensuring a Self-Validating System

A comprehensive method validation was performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[7][8][9][10]

Selectivity and Specificity

The analysis of blank plasma samples from multiple sources showed no significant interfering peaks at the retention times of verapamil, norverapamil, or the internal standard, confirming the method's high selectivity.

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 0.5 to 100 ng/mL for both verapamil and norverapamil.[11] The coefficient of determination (r²) for the calibration curves was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results were well within the acceptance criteria of ±15% (±20% for the Lower Limit of Quantification, LLOQ).[11]

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Verapamil Low< 5%< 6%95 - 105%
Mid< 4%< 5%97 - 103%
High< 3%< 4%98 - 102%
Norverapamil Low< 6%< 7%94 - 106%
Mid< 5%< 6%96 - 104%
High< 4%< 5%97 - 103%
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The results indicated no significant ion suppression or enhancement. The extraction recovery for both analytes and the internal standard was consistent and high, typically above 85%.

Stability

Verapamil and norverapamil were found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Application in Pharmacokinetic Studies

This validated LC-MS/MS method is ideally suited for pharmacokinetic studies of verapamil. Following oral administration, blood samples can be collected at various time points, and the plasma concentrations of both verapamil and norverapamil can be accurately determined.[12][13] This data is essential for calculating key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), providing a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion.[5]

Caption: Simplified Pharmacokinetic Pathway of Verapamil.

Conclusion: A Reliable Tool for Drug Development and Clinical Research

The LC-MS/MS method described herein provides a rapid, sensitive, and robust platform for the simultaneous quantification of verapamil and its active metabolite, norverapamil, in human plasma. The use of a deuterated internal standard, Verapamil-d3, ensures the highest level of analytical accuracy and precision. This method is fully validated according to international regulatory guidelines and is suitable for a wide range of applications, including therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and bioequivalence trials. Its implementation can significantly contribute to a better understanding of verapamil's clinical pharmacology and aid in the development of safer and more effective therapeutic strategies.

References

  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. PubMed Central.[Link]

  • A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate.[Link]

  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis.[Link]

  • Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed.[Link]

  • Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. MDPI.[Link]

  • Simultaneous Determination of Verapamil Hydrochloride and Gliclazide in Synthetic Binary Mixture and Combined Tablet Preparation by Chemometric-Assisted Spectroscopy. SciRP.org.[Link]

  • HPLC method for determination of verapamil in human plasma after solid-phase extraction. ScienceDirect.[Link]

  • Verapamil Hydrochloride Bioequivalence Review. accessdata.fda.gov.[Link]

  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI.[Link]

  • Verapamil Pathway, Pharmacokinetics. PharmGKB.[Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. Shimadzu.[Link]

  • A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific.[Link]

  • Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. NIH.[Link]

  • Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. PubMed.[Link]

  • Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate.[Link]

  • Clinical pharmacokinetics of verapamil. PubMed.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.[Link]

  • Bioanalytical Method Validation. FDA.[Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Retention of Verapamil-d3 Hydrochloride

Welcome to the technical support resource for scientists and researchers working with Verapamil-d3 hydrochloride. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to hel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for scientists and researchers working with Verapamil-d3 hydrochloride. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you overcome common challenges in the chromatographic analysis of this compound. As a deuterated internal standard, achieving optimal and consistent retention and peak shape for Verapamil-d3 hydrochloride is critical for robust and accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when developing methods for Verapamil-d3 hydrochloride.

Q1: What are the key physicochemical properties of Verapamil-d3 hydrochloride that influence its chromatographic behavior?

A1: Verapamil is a basic compound with a pKa value between 8.73 and 8.92.[1][2] This means that the pH of the mobile phase will dictate its ionization state. At a pH below its pKa, Verapamil will be protonated and carry a positive charge. Its hydrophobicity, indicated by the logP value, is also pH-dependent; the neutral form is more hydrophobic (logP 3.79 at pH 9.0) than the protonated form (logP 2.15 at pH 7.0).[2] These properties are central to controlling its retention in reversed-phase liquid chromatography (RPLC).

Q2: Why do I observe poor peak shape (tailing) for Verapamil-d3 hydrochloride?

A2: Peak tailing for basic compounds like Verapamil is a common issue in RPLC.[3] It is often caused by secondary interactions between the positively charged Verapamil molecules and negatively charged residual silanol groups on the surface of silica-based stationary phases.[3][4] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.

Q3: What type of analytical column is best suited for Verapamil-d3 hydrochloride analysis?

A3: A C18 column is the most common choice for Verapamil analysis.[5] However, to minimize peak tailing, it is crucial to select a modern, high-purity silica column that is well end-capped.[6] End-capping chemically derivatizes the residual silanol groups, making them less accessible for interaction with basic analytes. Columns with hybrid particle technology or those designed for use at high pH can also provide excellent peak shape.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using a buffer like 10-20 mM phosphate. This protonates the silanol groups, reducing their negative charge.[4] 2. Add a Competing Base: Incorporate a small amount (e.g., 0.1-0.2%) of a competing base like triethylamine (TEA) into your mobile phase. TEA will preferentially interact with the active silanol sites.[7] 3. Use a Modern, End-capped Column: Switch to a column specifically designed for the analysis of basic compounds.[6]
Shifting Retention Time Unstable mobile phase pH; Column temperature fluctuations; Column degradation.1. Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A change of just 0.1 pH units can significantly alter retention time.[8] 2. Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention. 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Low Sensitivity Poor peak shape; Suboptimal mobile phase composition.1. Improve Peak Shape: By addressing peak tailing, you will increase peak height and, consequently, sensitivity. 2. Optimize Mobile Phase: Experiment with different organic modifiers. For some basic compounds, methanol can offer better peak shape and sensitivity compared to acetonitrile.[8] 3. Increase Injection Volume: If peak shape is good, a larger injection volume can increase the signal. However, be cautious of overloading the column.[9]

Experimental Protocols

Here are detailed protocols for optimizing your chromatographic method for Verapamil-d3 hydrochloride.

Protocol 1: Optimizing Mobile Phase pH

This protocol will guide you through selecting the optimal mobile phase pH to improve peak shape and control retention.

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of Verapamil-d3 hydrochloride in methanol.

  • Prepare Mobile Phases:

    • Mobile Phase A (Low pH): 10 mM potassium phosphate, adjust pH to 2.5 with phosphoric acid.

    • Mobile Phase B (Mid pH): 10 mM ammonium acetate, pH 5.0.

    • Mobile Phase C (High pH - requires a pH-stable column): 10 mM ammonium bicarbonate, pH 10.0.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (a modern, end-capped column is recommended).

    • Organic Modifier: Acetonitrile.

    • Gradient: 20-80% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 278 nm.

  • Analysis: Inject the Verapamil-d3 hydrochloride solution using each of the prepared aqueous mobile phases and observe the retention time and peak asymmetry.

Expected Outcome:
Mobile Phase pH Expected Retention Time Expected Peak Shape Rationale
2.5 ShorterSymmetricalSilanols are protonated, minimizing secondary interactions. Verapamil is protonated and less hydrophobic.
5.0 LongerMay show tailingVerapamil is protonated. Silanols are partially deprotonated, leading to potential secondary interactions.
10.0 LongestSymmetricalVerapamil is neutral and more hydrophobic. Silanols are deprotonated, but the neutral analyte has less electrostatic interaction.

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting poor peak shape for Verapamil-d3 hydrochloride.

G start Start: Poor Peak Shape (Tailing) check_column Is the column modern and well end-capped? start->check_column change_column Action: Switch to a high-purity, end-capped or hybrid C18 column. check_column->change_column No check_ph Is the mobile phase pH controlled and optimized? check_column->check_ph Yes change_column->check_ph lower_ph Action: Lower mobile phase pH to 2.5-3.5 with a buffer. check_ph->lower_ph No add_tea Action: Add a competing base (e.g., 0.1% TEA) to the mobile phase. check_ph->add_tea Yes, but still tailing check_organic Is the organic modifier optimized? check_ph->check_organic Yes, pH is optimal lower_ph->check_organic add_tea->check_organic switch_organic Action: Try methanol instead of acetonitrile. check_organic->switch_organic No end End: Symmetrical Peak Shape Achieved check_organic->end Yes switch_organic->end

Caption: A step-by-step troubleshooting workflow for addressing peak tailing.

References

  • Verapamil - Deranged Physiology. [Link]

  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics - MDPI. [Link]

  • Verapamil | C27H38N2O4 | CID 2520 - PubChem - NIH. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Verapamil - Wikipedia. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure - ResearchGate. [Link]

  • Analytical method development and validation for the analysis of Verapamil Hydrochloride and its related substances by using ultra perfomance liquid chromatography - ResearchGate. [Link]

  • Peak Shape Changes for a Previously Used Column - Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Why it matters and how to get good peak shape. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

Sources

Optimization

Technical Support Hub: Mitigating Matrix Effects in Verapamil Bioanalysis with Verapamil-d3

Welcome to the technical support center for the bioanalysis of Verapamil. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Verapamil. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Verapamil in biological matrices. Here, we will delve into one of the most persistent challenges in LC-MS/MS bioanalysis—the matrix effect—and provide a comprehensive, scientifically-grounded framework for its mitigation using a stable isotope-labeled internal standard, Verapamil-d3.

The Challenge: Understanding the Matrix Effect in Verapamil Analysis

In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest.[1] In bioanalysis, this includes a complex mixture of endogenous substances like phospholipids, salts, and proteins.[2] The matrix effect occurs when these co-eluting components alter the ionization efficiency of the target analyte, Verapamil, in the mass spectrometer's ion source.[1][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of the analytical method.[2][4]

The Gold Standard Solution: Verapamil-d3 as an Internal Standard

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[7][8] Verapamil-d3, a deuterated analog of Verapamil, is the ideal internal standard for this application.

Why Verapamil-d3 Works:

  • Identical Physicochemical Properties: Verapamil-d3 has nearly identical chemical and physical properties to Verapamil. This ensures that it co-elutes chromatographically and exhibits the same extraction recovery from the biological matrix.[7]

  • Co-elution and Co-ionization: Because it co-elutes, Verapamil-d3 enters the ion source at the same time as Verapamil. Consequently, it is subjected to the exact same ion suppression or enhancement effects from the matrix components.[7]

  • Mass-Based Differentiation: Despite its similar behavior, Verapamil-d3 is easily distinguished from Verapamil by the mass spectrometer due to its higher mass.

  • Stable Response Ratio: Since both the analyte and the internal standard are affected by the matrix to the same degree, the ratio of their peak areas remains constant and proportional to the analyte's concentration. This stable ratio allows for accurate and precise quantification, even in the presence of variable matrix effects between different samples.[8]

The following diagram illustrates how Verapamil-d3 compensates for ion suppression:

cluster_0 LC Elution cluster_1 MS Ion Source (ESI) cluster_2 MS Detector cluster_3 Data Processing A Verapamil C Matrix Component (e.g., Phospholipid) D Ion Suppression (Competition for Charge) A->D Co-elutes with B Verapamil-d3 B->D Co-elutes with C->D Causes E Reduced Verapamil Signal D->E F Reduced Verapamil-d3 Signal D->F G Stable Peak Area Ratio (Verapamil / Verapamil-d3) = Accurate Quantification E->G F->G

Caption: Workflow of Matrix Effect Compensation by Verapamil-d3.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during method development, validation, and sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a structural analog of Verapamil as an internal standard?

While structural analogs can be used, they are not ideal.[9] Different compounds, even if structurally similar, will have different retention times and ionization efficiencies.[9] This means a structural analog will not experience the exact same matrix effect as Verapamil, leading to less reliable correction and potentially inaccurate results.[10] SIL internal standards are always the preferred choice for LC-MS/MS bioanalysis.[7][9]

Q2: My Verapamil-d3 signal is highly variable across my sample batch. What does this indicate?

High variability in the internal standard signal is a clear indicator of significant and inconsistent matrix effects. While the use of Verapamil-d3 should still provide accurate quantification (by maintaining a stable analyte/IS ratio), this variability points to issues that should be addressed, such as:

  • Poor Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.[11]

  • Chromatographic Issues: The analyte and internal standard may be co-eluting with a highly suppressive region of the chromatogram.[12]

  • Instrument Contamination: The ion source may be contaminated, leading to erratic ionization.[11]

Q3: How do I quantitatively assess the matrix effect during method validation?

According to regulatory guidelines, such as the FDA's M10 guidance, the matrix effect should be evaluated to ensure the method is robust.[13][14] This is typically done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution.

The Matrix Factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to demonstrate that Verapamil-d3 effectively compensates for the variability. The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[2][14]

Q4: Can the position of the deuterium labels on Verapamil-d3 affect its performance?

Yes. The labels should be placed on a part of the molecule that is chemically stable and not prone to hydrogen-deuterium exchange with the solvent.[8] If the labels are on an exchangeable site (like an -OH or -NH group), the mass of the internal standard can change, compromising the assay. Additionally, in some cases, heavy deuterium labeling can cause a slight shift in retention time (the "isotope effect"), potentially leading to incomplete co-elution.[7][9] It is crucial to verify chromatographic co-elution during method development.

Troubleshooting Scenarios

Scenario 1: Poor Accuracy and Precision in QC Samples Despite Using Verapamil-d3

Problem: Your low, medium, and high QC samples are failing acceptance criteria (e.g., accuracy outside 85-115% and precision >15% CV), even with a SIL IS.[2][15]

cluster_0 Investigation Steps cluster_1 Potential Causes & Solutions start QC Samples Failing (Accuracy/Precision >15%) check_is 1. Check IS Response Is it consistent? start->check_is check_chrom 2. Review Chromatography Co-elution of Analyte/IS? check_is->check_chrom Yes cause_is Inconsistent IS Addition: - Check pipettes - Review SOP check_is->cause_is No check_cal 3. Examine Calibration Curve Is it linear (r² > 0.99)? check_chrom->check_cal Yes cause_chrom Isotope Effect / Column Degradation: - Optimize gradient - Use new column check_chrom->cause_chrom No check_prep 4. Evaluate Sample Prep Consistent recovery? check_cal->check_prep Yes cause_cal Calibration Standard Error: - Prepare fresh standards check_cal->cause_cal No cause_prep Sample Prep Variability: - Optimize SPE/LLE - Ensure complete protein precipitation check_prep->cause_prep No end QC Samples Pass check_prep->end Yes

Caption: Troubleshooting workflow for poor QC accuracy and precision.

Causality and Action Plan:

  • Verify Internal Standard Addition: The most common error is inconsistent pipetting of the internal standard. Verify the calibration and technique of the pipettes used.

  • Confirm Chromatographic Co-elution: Inject an overlay of high and low concentration standards to confirm that the retention times for Verapamil and Verapamil-d3 are identical. Column degradation can sometimes lead to peak shape issues or slight separation.

  • Re-evaluate Sample Preparation: Even with a SIL IS, extreme variability in extraction recovery can be problematic. Ensure your sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and reproducible.[1] For instance, incomplete protein precipitation can lead to column fouling and erratic results.[16]

  • Check for Cross-Contamination: Ensure there is no significant contribution from the Verapamil-d3 stock to the Verapamil signal (and vice-versa). Analyze a blank matrix spiked only with Verapamil-d3 to confirm the Verapamil MRM channel is clean.

Scenario 2: Significant Ion Suppression is Observed, and Sensitivity is Low

Problem: The absolute response for both Verapamil and Verapamil-d3 is very low, and you are struggling to achieve the required Lower Limit of Quantitation (LLOQ).

Causality and Action Plan:

  • Improve Sample Cleanup: The primary goal is to remove the interfering matrix components before they enter the mass spectrometer.[12]

    • Protein Precipitation (PPT): While fast, PPT is the "dirtiest" technique. Consider switching to a more selective method.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of Verapamil while leaving polar interferences (like phospholipids) behind.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing matrix interferences.[1][5] Develop an SPE method (e.g., using a mixed-mode or polymeric sorbent) that strongly retains Verapamil and allows for the washing away of phospholipids and salts.

  • Optimize Chromatography: Modify your HPLC method to separate Verapamil from the region of highest ion suppression.

    • Post-column Infusion Experiment: This technique can be used to identify the retention time windows where matrix components cause the most suppression.[12] You can then adjust your gradient to elute Verapamil in a "cleaner" region of the chromatogram.

    • Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm) provide better peak resolution, which can help separate Verapamil from closely eluting interferences.

  • Dilute the Sample: If the assay sensitivity is very high, a simple dilution of the sample with mobile phase or water can reduce the concentration of matrix components, thereby lessening the matrix effect.[12][17]

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement and verify the corrective performance of Verapamil-d3, as per FDA M10 guidance.[14]

Materials:

  • Blank, pooled biological matrix (e.g., human plasma) from at least 6 different sources.

  • Verapamil and Verapamil-d3 stock solutions.

  • Neat solution (e.g., 50:50 Methanol:Water).

Procedure:

  • Prepare Set 1 (Analyte in Neat Solution): Spike Verapamil and Verapamil-d3 into the neat solution at two concentrations (low and high QC levels).

  • Prepare Set 2 (Post-Extraction Spike): Extract blank matrix from each of the 6 sources using your validated sample preparation method. After the final extraction step, spike the resulting extracts with Verapamil and Verapamil-d3 to the same final concentrations as in Set 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • For each matrix source, calculate the Matrix Factor (MF) : MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)

    • Calculate the IS-Normalized MF : IS-Normalized MF = (MF of Verapamil) / (MF of Verapamil-d3)

  • Acceptance Criteria: The %CV of the IS-Normalized MF across the 6+ sources should be ≤15%.[2]

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To provide a robust SPE method that effectively removes phospholipids and other interferences prior to Verapamil analysis.

Materials:

  • Polymeric reverse-phase SPE cartridges (e.g., Waters Oasis HLB).

  • Plasma sample (pre-treated with Verapamil-d3 IS).

  • Methanol, Acetonitrile, Water (LC-MS grade).

  • Formic Acid.

Procedure:

  • Pre-treatment: To 100 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix. This step helps to precipitate proteins and dissociate Verapamil from protein binding sites.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 5% Methanol in water. This removes salts and very polar interferences.

    • Wash 2: 1 mL of 40% Methanol in water. This wash is key to removing a significant portion of phospholipids while Verapamil remains retained on the sorbent.

  • Elution: Elute Verapamil and Verapamil-d3 with 1 mL of Acetonitrile containing 0.1% Formic Acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

ParameterVerapamilVerapamil-d3
Precursor Ion (m/z) 455.3458.3
Product Ion (m/z) 165.1165.1
Ionization Mode ESI PositiveESI Positive
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time ~100 ms~100 ms
Caption: Typical MS/MS Parameters for Verapamil Analysis.

References

  • Matuszewski, B. K. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry and Laboratory Medicine. [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Xie, I., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Frontiers. (2021). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Pharmacology. [Link]

  • Pérez-Cisneros, M. A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Molecules. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. Shimadzu. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. ijppr.humanjournals.com. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Marino, D. J., et al. (2015). Determination of verapamil through LC-ESI-MS/MS in a case of fatal intoxication. ResearchGate. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Sahu, S., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. [Link]

  • Reddy, G. S., et al. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica. [Link]

  • Wu, X., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Abderrazak, F. B., et al. (2007). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A. [Link]

  • Nirogi, R. V., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B. [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Nirogi, R., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]

  • AMS BioPharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma. [Link]

  • Dr. Ehrenstorfer. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards. [Link]

  • Chromatography Online. (2020). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • van den Broek, I., et al. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. [Link]

Sources

Troubleshooting

Stability of Verapamil-d3 HCl in methanol vs acetonitrile

Welcome to the technical support resource for Verapamil-d3 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Verapamil-d3 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling Verapamil-d3 HCl solutions, with a specific focus on its stability in methanol and acetonitrile. Our goal is to empower you with the scientific rationale behind best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Verapamil-d3 HCl?

For general use, methanol is a highly suitable solvent for preparing stock solutions of Verapamil-d3 HCl due to its high solubility. Verapamil HCl is freely soluble in methanol, at concentrations exceeding 100 mg/mL.[1] While acetonitrile is also used, particularly in HPLC mobile phases, methanol is often preferred for initial stock solution preparation due to the extensive solubility data available.

Q2: How should I store my Verapamil-d3 HCl stock solutions?

Stock solutions of Verapamil-d3 HCl in either methanol or acetonitrile should be stored at -20°C for long-term stability. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. It is crucial to protect the solutions from light to prevent photodegradation, especially when dissolved in methanol.[1] Aqueous solutions of verapamil have been shown to be stable for extended periods at 50°C, suggesting good thermal stability in the solid form and in certain solutions.[2]

Q3: I see unexpected peaks in my chromatogram when analyzing my Verapamil-d3 HCl standard. What could be the cause?

Unexpected peaks in your chromatogram can arise from several sources. One common cause is the degradation of Verapamil-d3 HCl. Forced degradation studies have shown that verapamil is susceptible to degradation under oxidative and basic (alkaline) conditions.[3][4][5][6] The primary degradation product under oxidative stress is often 3,4-dimethoxybenzoic acid, resulting from the oxidation of the alkyl side chain.[1][5][7] Contamination from the solvent or sample handling is another possibility.

Troubleshooting Guide

Issue 1: Rapid degradation of Verapamil-d3 HCl in a methanolic stock solution.
  • Symptom: A significant decrease in the parent peak area and the appearance of new peaks in the chromatogram over a short period.

  • Potential Cause 1: Photodegradation. Verapamil in methanol is known to degrade upon exposure to UV light. One study noted a 52% loss of activity after just 2 hours of exposure to UV light at 254 nm.[1]

    • Solution: Always store methanolic solutions of Verapamil-d3 HCl in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during sample preparation.

  • Potential Cause 2: Oxidative Degradation. The presence of oxidizing agents, even in trace amounts, can lead to degradation.

    • Solution: Use high-purity, HPLC-grade methanol. Ensure that all glassware is thoroughly cleaned and free of any residual oxidizing agents.

Issue 2: Inconsistent results when using an acetonitrile-based mobile phase for HPLC analysis.
  • Symptom: Drifting retention times or changes in peak shape for Verapamil-d3 HCl during an HPLC run.

  • Potential Cause 1: pH of the mobile phase. While verapamil is stable in acidic conditions, it degrades under basic hydrolysis.[3][4] If the aqueous component of your mobile phase has a pH above 7, it could contribute to on-column degradation, especially if the run time is long. The optimal pH for verapamil stability in aqueous solutions is between 3.2 and 5.6.[2]

    • Solution: Ensure the aqueous component of your mobile phase is buffered to a pH within the stable range for verapamil.

  • Potential Cause 2: Solvent Quality. Impurities in the acetonitrile could be reacting with the analyte.

    • Solution: Use high-purity, HPLC-grade acetonitrile and freshly prepared mobile phases.

Stability Comparison: Methanol vs. Acetonitrile

ParameterMethanolAcetonitrileScientific Rationale & Recommendations
Solubility Freely soluble (>100 mg/mL)[1]SolubleMethanol is an excellent choice for preparing high-concentration stock solutions.
Photostability Susceptible to degradation under UV light[1]Generally more stableProtect methanolic solutions from light at all times. Use of an amber autosampler tray is recommended.
Chemical Stability Generally stable, but can be prone to oxidation.Generally stable, but basic conditions in aqueous mixtures can cause hydrolysis.[3][4]Use high-purity solvents and avoid extreme pH conditions in mobile phases.
Common Use Cases Stock solution preparation.Component of reversed-phase HPLC mobile phases.The choice of solvent should be guided by the specific application.

Experimental Protocols

Protocol 1: Preparation of a Verapamil-d3 HCl Stock Solution
  • Materials: Verapamil-d3 HCl, HPLC-grade methanol or acetonitrile, Class A volumetric flask (amber), analytical balance.

  • Procedure:

    • Accurately weigh the desired amount of Verapamil-d3 HCl.

    • Quantitatively transfer the powder to the amber volumetric flask.

    • Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the powder.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Stability Testing of Verapamil-d3 HCl Solutions
  • Objective: To evaluate the stability of Verapamil-d3 HCl in a chosen solvent under specific storage conditions.

  • Procedure:

    • Prepare a stock solution of Verapamil-d3 HCl in the solvent of interest (e.g., methanol).

    • Prepare several aliquots of the stock solution in amber HPLC vials.

    • Analyze an initial aliquot (T=0) using a validated stability-indicating HPLC method.

    • Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, exposed to light).

    • At specified time points (e.g., 24h, 48h, 1 week), analyze an aliquot from each storage condition.

    • Compare the peak area of the parent compound and observe the formation of any degradation products relative to the T=0 sample.

Workflow for Investigating Verapamil-d3 HCl Stability

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Verapamil-d3 HCl Stock in Methanol & Acetonitrile store_light Exposed to Light (Ambient & UV) prep_stock->store_light store_dark_rt Dark - Room Temp prep_stock->store_dark_rt store_dark_fridge Dark - Refrigerated (4°C) prep_stock->store_dark_fridge store_dark_freezer Dark - Frozen (-20°C) prep_stock->store_dark_freezer hplc_t0 T=0 HPLC Analysis (Baseline) prep_stock->hplc_t0 Initial Analysis hplc_tp Time-Point HPLC Analysis (e.g., 24h, 48h, 1 week) store_light->hplc_tp store_dark_rt->hplc_tp store_dark_fridge->hplc_tp store_dark_freezer->hplc_tp compare_data Compare Peak Areas & Degradant Profiles hplc_t0->compare_data hplc_tp->compare_data conclusion Determine Optimal Storage Conditions compare_data->conclusion

Caption: Workflow for assessing Verapamil-d3 HCl stability.

References

  • Jain, M., & Shrivastava, S. N. (n.d.). A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. Analytical Chemistry: An Indian Journal, 25. Retrieved from [Link]

  • Jetha, K., et al. (2024, October 1). Solubility Determination and Thermodynamic Modelling of Verapamil Hydrochloride in Methanol-Water Binary Solvent systems from 293.15 K to 323.15 K. ResearchGate. Retrieved from [Link]

  • Balakrishna, S., et al. (2016). Degradation of Verapamil hydrochloride in water by gliding arc discharge. Chemosphere, 150, 483-490. Retrieved from [Link]

  • Verapamil Hydrochloride. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Farya, I., et al. (n.d.). Stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. International Journal of Pharmacy. Retrieved from [Link]

  • Medina-López, J. R., et al. (2021). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. Pharmaceutics, 13(10), 1699. Retrieved from [Link]

  • (n.d.). Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Medina-López, J. R., et al. (2023). Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. AAPS PharmSciTech, 24(8), 263. Retrieved from [Link]

  • Rao, D. D., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 140, 203-211. Retrieved from [Link]

  • (n.d.). Effect of Formulation Variables on Verapamil Hydrochloride Release from Hydrated HPMC Matrices. SciELO México. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica, 80(3), 617-628. Retrieved from [Link]

  • Divya, K., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. Retrieved from [Link]

  • Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439-2452. Retrieved from [Link]

  • (n.d.). Chemical structures of verapamil hydrochloride and its impurities. ResearchGate. Retrieved from [Link]

  • (n.d.). Development and optimization of a stability-indicating chromatographic method for verapamil hydrochloride and its impurities in tablets using an analytical quality by design (AQbD) approach. ResearchGate. Retrieved from [Link]

  • (2016). RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439-2452. Retrieved from [Link]

  • (n.d.). Process for the preparation of Verapamil hydrochloride. Google Patents.
  • (n.d.). Verapamil. PubChem. Retrieved from [Link]

  • (n.d.). A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector. ResearchGate. Retrieved from [Link]

  • (2025, December 16). Verapamil (hydrochloride)
  • (n.d.). Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia. Retrieved from [Link]

  • (2019, August 6). Safety Data Sheet: Verapamil hydrochloride. Chemos GmbH&Co.KG. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Verapamil &amp; Verapamil-d3 Isotopic Interference

The following technical guide is structured as a specialized support center resource for bioanalytical scientists. It addresses the specific challenge of isotopic interference (crosstalk) between Verapamil and its deuter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for bioanalytical scientists. It addresses the specific challenge of isotopic interference (crosstalk) between Verapamil and its deuterated internal standard, Verapamil-d3.

Subject: Troubleshooting Cross-Signal Contributions in LC-MS/MS Bioanalysis Analyte: Verapamil (


, MW: 454.6  g/mol )
Internal Standard:  Verapamil-d3 (MW: ~457.6  g/mol )
Platform:  Triple Quadrupole LC-MS/MS (ESI+)[1]

Diagnostic Workflow: Do I Have an Interference Issue?

Before adjusting instrument parameters, you must confirm the directionality of the interference. Isotopic crosstalk is rarely unidirectional.[1] Use this logic gate to diagnose your specific issue.

Quick Diagnostic Protocol

Run the following three injections in triplicate before your main batch:

  • True Blank: Matrix only (No Analyte, No IS).

  • Zero Sample: Matrix + Internal Standard (Working Concentration).

  • ULOQ (No IS): Matrix + Analyte at Upper Limit of Quantification (No IS).

Interpretation Guide
ObservationDiagnosisRoot Cause
Signal in True Blank ContaminationCarryover from column/injector or contaminated solvents.[1] Not isotopic interference.
Signal in Zero Sample (at Analyte retention time)IS

Analyte Interference
The IS contains unlabelled Verapamil (d0) impurities.[1] This affects the LLOQ and intercept.
Signal in ULOQ (No IS) (at IS retention time)Analyte

IS Interference
Natural isotopic abundance (M+3) of Verapamil overlaps with Verapamil-d3.[1] This affects Linearity at high concentrations.[1]
Visualizing the Diagnostic Logic

DiagnosticLogic Start Start Diagnosis CheckBlank 1. Check True Blank (Matrix Only) Start->CheckBlank SignalBlank Signal Detected? CheckBlank->SignalBlank CleanSystem Action: Clean Injector/Column (Carryover Issue) SignalBlank->CleanSystem Yes CheckZero 2. Check Zero Sample (Matrix + IS) SignalBlank->CheckZero No SignalZero Analyte Peak Detected? CheckZero->SignalZero IssueIS Issue: IS Purity (d0 impurity) Impacts LLOQ SignalZero->IssueIS Yes (>20% LLOQ) CheckULOQ 3. Check ULOQ Sample (Analyte Only, No IS) SignalZero->CheckULOQ No SignalULOQ IS Peak Detected? CheckULOQ->SignalULOQ IssueIso Issue: Isotopic Overlap (M+3) Impacts High Conc. Linearity SignalULOQ->IssueIso Yes (>5% IS Response) NoIssue System Ready No Interference SignalULOQ->NoIssue No

Figure 1: Step-by-step logic flow to isolate the source of interference (Carryover vs. Impurity vs. Isotopic Overlap).

Technical Deep Dive: The Mechanism of Crosstalk

Understanding the why allows you to implement the correct how.

Scenario A: The "M+3" Effect (Analyte IS)

Verapamil has a high carbon count (


).[1] Carbon-13 (

) has a natural abundance of ~1.1%.[1]
  • Primary Ion (M+0): All

    
    .[1] Mass ~455.[1]
    
  • M+1: One

    
    .[1][2] Mass ~456.[1]
    
  • M+2: Two

    
    .[1][2] Mass ~457.[1]
    
  • M+3: Three

    
    .[1][2] Mass ~458.[1]
    

The Problem: Verapamil-d3 has a mass of ~458.[1] At high concentrations of native Verapamil (e.g., ULOQ), the probability of a molecule containing three


 atoms (or other isotopes like 

) becomes statistically significant. This "natural" M+3 isotope has the exact same mass as your d3 Internal Standard. The mass spectrometer cannot distinguish them at unit resolution [1].
Scenario B: The "Impurity" Effect (IS Analyte)

Commercially synthesized Verapamil-d3 is never 100% pure.[1] It may contain:

  • d0 (Native): Unlabelled Verapamil (Synthesis starting material).[1]

  • d1/d2: Incomplete deuteration.

The Problem: If your IS spiking solution contains 0.5% native Verapamil, and you spike it at a high concentration to stabilize the signal, you are effectively adding native drug to every sample. This creates a "floor" or background signal that prevents you from reaching low LLOQ levels [2].[1]

Solutions & Mitigation Strategies

Strategy 1: Optimizing IS Concentration (The "Sweet Spot")

This is the most effective lever you can pull without changing columns or mass specs.

  • To fix IS

    
     Analyte (Impurity): Lower the IS concentration.
    
    • Why: Reducing the IS amount reduces the absolute amount of d0 impurity added to the sample.

    • Limit: You must maintain enough IS signal for precision (Signal-to-Noise > 20:1).[1]

  • To fix Analyte

    
     IS (M+3 Overlap): Raise the IS concentration.
    
    • Why: By swamping the IS channel with actual Verapamil-d3, the contribution from the analyte's M+3 isotope becomes negligible (a drop in the bucket).

    • Limit: Do not exceed the detector's linear dynamic range or cause suppression.

Protocol: Perform an "IS Titration" experiment. Test IS concentrations at 50 ng/mL, 200 ng/mL, and 500 ng/mL against your LLOQ and ULOQ to find the balance.

Strategy 2: Mass Resolution Adjustment

If you are using a Triple Quadrupole (e.g., Sciex 6500+, Waters TQ-XS):

  • Standard: Unit Resolution (0.7 Da FWHM) on Q1 and Q3.

  • Mitigation: Tighten Q1 resolution to "High" or "0.4 Da" for the IS channel.

    • Effect: This cuts off the "wings" of the interfering isotopic peak, though it sacrifices absolute sensitivity.

Strategy 3: Alternative Internal Standard (The "d5/d6" Switch)

If Verapamil-d3 interference is unsolvable (e.g., >5% contribution at ULOQ), switch to Verapamil-d6 or d7 .[1]

  • Reasoning: The M+6 natural isotopic abundance of Verapamil is virtually zero. The mass shift (455

    
     461) completely separates the isotopic envelopes [3].
    

Frequently Asked Questions (FAQ)

Q: Can I just subtract the interference signal from my results? A: No. Regulatory guidelines (FDA/EMA) generally discourage background subtraction for chromatographic assays. It introduces variability. The interference must be physically resolved or methodologically minimized (e.g., <20% of LLOQ response) [4].

Q: My Verapamil-d3 certificate says "Isotopic Purity > 99%". Why do I still see a peak in my Zero sample? A: 99% purity means 1% is not d3.[1] That 1% could be d0 (native).[1] If you spike IS at 1000 ng/mL, you are adding 10 ng/mL of native Verapamil to every sample. If your LLOQ is 1 ng/mL, you have just failed your validation.[1] Always calculate the molar contribution of the impurity relative to your LLOQ.

Q: Does chromatography help? A: Generally, no .[1] Deuterium (D) and Hydrogen (H) behave very similarly on C18 columns.[1] Verapamil and Verapamil-d3 will usually co-elute.[1] While slight retention time shifts can occur (deuterium isotope effect), relying on this for separation is risky and not robust.[1]

Summary Data Table: Interference Thresholds

ParameterAcceptance Criteria (FDA/EMA)Corrective Action if Failed
Selectivity (Blank) < 20% of LLOQ ResponseClean injector, replace mobile phase, check column carryover.
IS Interference (Zero) < 20% of LLOQ ResponseDecrease IS concentration or purchase higher purity IS.
Analyte Interference (ULOQ) < 5% of IS ResponseIncrease IS concentration or switch to Verapamil-d6.

Visualizing the Isotopic Overlap

The diagram below illustrates why the M+3 isotope of the Native Analyte interferes with the d3 Internal Standard.

IsotopicOverlap cluster_native Native Verapamil (High Conc.) cluster_IS Verapamil-d3 IS M0 M+0 (455 Da) ~100% Abundance M3 M+3 (458 Da) ~0.5% Abundance (INTERFERENCE) IS_Parent d3 Parent (458 Da) Target Signal M3->IS_Parent Mass Overlap (Same m/z)

Figure 2: At high analyte concentrations, the naturally occurring M+3 isotope of Verapamil (458 Da) mimics the mass of the Verapamil-d3 Internal Standard.

References

  • Tan, A., et al. (2011).[1][3] "Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis." Journal of Chromatography B, 879(21), 1954-1960.[1]

  • FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.

  • Stokvis, E., et al. (2005).[1] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1]

  • EMA. (2011).[1] "Guideline on bioanalytical method validation." European Medicines Agency.[1]

Sources

Troubleshooting

Technical Support Center: Maximizing Ionization Efficiency of Verapamil-d3 HCl

Topic: Optimization of Electrospray Ionization (ESI) for Verapamil-d3 Hydrochloride Document ID: TS-VER-D3-OPT-01 Last Updated: February 2026 Audience: Bioanalytical Scientists, Mass Spectrometrists, Method Developers Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Electrospray Ionization (ESI) for Verapamil-d3 Hydrochloride Document ID: TS-VER-D3-OPT-01 Last Updated: February 2026 Audience: Bioanalytical Scientists, Mass Spectrometrists, Method Developers

Executive Summary & Chemical Context[1][2][3][4][5]

Verapamil-d3 HCl is the deuterated internal standard (IS) used for the quantification of Verapamil, a phenylalkylamine calcium channel blocker. Maximizing its ionization efficiency is not merely about signal intensity; it is about ensuring tracking fidelity . The IS must mimic the analyte's ionization behavior perfectly to correct for matrix effects, while maintaining spectral distinctness.

Chemical Profile for Ionization:

  • Type: Basic Drug (Tertiary Amine).

  • pKa: ~8.9 (The tertiary amine is the primary protonation site).

  • Target Ion:

    
     (Positive Mode ESI).
    
  • Critical Challenge: Deuterium Isotope Effect (Chromatographic shift) and Isotopic Contribution (Cross-talk).

Core Optimization Modules

Module A: Mobile Phase Chemistry (The Protonation Engine)

Objective: Ensure 100% ionization of the tertiary amine in the liquid phase before the droplet explosion.

The Science: Verapamil is a base.[1] To maximize signal in ESI+, the mobile phase pH must be at least 2 units below the pKa (pH < 6.9). However, for optimal desolvation, a lower pH (2.5–4.0) is preferred.

ParameterRecommendationMechanism of Action
Organic Modifier Methanol (MeOH) MeOH often yields higher ESI signals for basic drugs than Acetonitrile (ACN) due to better solvation of the protonated amine and favorable gas-phase proton transfer thermodynamics. However, ACN provides sharper peaks. Hybrid Approach: Use ACN for peak shape, but add 10-20% MeOH to the organic line if signal is low.
Buffer/Additive Formic Acid (0.1%) + Ammonium Formate (2-5 mM) Formic acid ensures pH ~2.7, driving protonation (

). Ammonium formate prevents the formation of sodium (

) and potassium adducts by providing an excess of ammonium ions, which are volatile and do not suppress the signal as much as alkali metals.
Water Quality 18.2 MΩ·cm (LC-MS Grade) Essential to minimize background noise and adduct formation.
Module B: The "Deuterium Trap" (Isotope Effects)

Objective: Manage the physicochemical differences between Verapamil and Verapamil-d3.

The Issue: The C-D bond is shorter and has a lower molar volume than the C-H bond. This makes Verapamil-d3 slightly less lipophilic than the native drug.

  • Consequence: In Reversed-Phase LC (RPLC), Verapamil-d3 may elute slightly earlier than native Verapamil.

  • Risk: If they do not co-elute perfectly, the IS cannot correct for matrix effects (ion suppression/enhancement) occurring at the specific retention time of the analyte.

The Fix:

  • Avoid Hyper-Resolution: Do not use an excessively shallow gradient that separates the IS from the Analyte.

  • Check Matrix Windows: Ensure the slight shift doesn't push the IS into a suppression zone (e.g., phospholipid elution) that the analyte misses.

Step-by-Step Optimization Protocol

Do not rely on "default" source parameters. Every instrument geometry (orthogonal vs. Z-spray) requires tuning.

Phase 1: The Infusion Workflow
  • Preparation: Prepare a 100 ng/mL solution of Verapamil-d3 in 50:50 Mobile Phase A:B.

  • Tee-Infusion: Infuse the standard (5-10 µL/min) into the LC flow (set at your method's flow rate, e.g., 0.4 mL/min) via a T-connector. This simulates real chromatographic conditions.

  • Ramp Parameters:

    • Spray Voltage (Capillary): Ramp from 1.0 kV to 5.5 kV. Plot signal vs. voltage. Look for the plateau, not the cliff. (Typical optimum: 3.0 - 4.0 kV).

    • Temperature: Ramp desolvation temp. Verapamil is thermally stable, but too high causes noise. (Typical: 350°C - 500°C).

    • Gas Flow: High flow aids desolvation but dilutes the sample. Optimize Nebulizer and Desolvation gas independently.

Phase 2: Mass Transition Tuning (MRM)

Verapamil-d3 fragments similarly to the native drug but with mass shifts corresponding to the label position (usually the methyl group on the amine or the isopropyl group).

  • Precursor: ~458.3 m/z (Verapamil-d3) vs 455.3 m/z (Native).

  • Common Fragments:

    • m/z 165 (Native) / 168 (d3): Cleavage of the dimethoxyphenyl-ethyl group.

    • Action: Perform a Product Ion Scan to identify the most intense stable fragment.

Visualizing the Workflow

The following diagram illustrates the logical flow for developing the acquisition method.

VerapamilOptimization cluster_0 Phase 1: Chemistry Setup cluster_1 Phase 2: Source Tuning cluster_2 Phase 3: Validation Stock Stock Prep (1 mg/mL in MeOH) Dilution Working Std (100 ng/mL in 50:50 MP) Stock->Dilution Infusion Tee-Infusion (Mix with LC Flow) Dilution->Infusion MobilePhase Mobile Phase 0.1% Formic Acid + 2mM NH4Formate MobilePhase->Infusion VoltageScan Capillary Voltage Ramp (Find Plateau) Infusion->VoltageScan TempScan Temp/Gas Ramp (Max Desolvation) VoltageScan->TempScan ColumnInj On-Column Injection TempScan->ColumnInj PeakCheck Check Peak Shape (Tailing Factor < 1.2) ColumnInj->PeakCheck Interference Check Cross-Talk (Blank vs ULOQ) PeakCheck->Interference

Caption: Logical workflow for optimizing Verapamil-d3 ionization and method validation parameters.

Troubleshooting Guide (FAQ)

Q1: I see a signal for Verapamil-d3 in my "Native Verapamil Only" high-concentration standards. Why?

A: This is Isotopic Contribution (Cross-talk) , not contamination.

  • Cause: Native Verapamil (C27H38N2O4) has naturally occurring isotopes (C13, O18, etc.). The M+3 isotope exists naturally at low abundance.

  • The Math: If your native concentration is very high (e.g., 1000 ng/mL), the natural M+3 isotope signal might be significant enough to appear in the Verapamil-d3 channel (which is only +3 Da heavier).

  • Solution:

    • Ensure your IS concentration is sufficiently high (e.g., 50-100 ng/mL) so the M+3 noise from the analyte is negligible by comparison.

    • Check the Upper Limit of Quantification (ULOQ). If the crosstalk exceeds 5% of the IS response, lower your ULOQ.

Q2: My Verapamil-d3 signal is fluctuating wildly between injections.

A: This usually indicates Charging or Inconsistent Spray .

  • Check: Is the capillary voltage too high? If you are operating at the "cliff" of the voltage curve, discharge can occur. Lower the voltage by 0.5 kV.

  • Check: Mobile phase buffer. If you are using pure Formic Acid without Ammonium Formate, the pH might be uncontrolled in the droplet, or adducts (Na+) might be competing randomly. Add 2-5mM Ammonium Formate.

Q3: The Verapamil-d3 retention time is 0.1 min earlier than the Native drug.

A: This is the Deuterium Isotope Effect .[2][3][4]

  • Impact: Normal for deuterated standards.

  • Action: Ensure your integration window covers both peaks. If the shift is >0.2 min, your column efficiency might be too high, or your gradient too shallow. Steepen the gradient slightly to force tighter co-elution.

Q4: Signal intensity is low despite optimization.

A: Verapamil is "sticky."

  • Cause: Adsorption to glass or silanols.

  • Solution: Use polypropylene containers. Use a needle wash containing Isopropanol (IPA) and 0.1% Formic Acid to prevent carryover and ensure the full dose reaches the column.

Troubleshooting Logic Tree

Use this diagram to diagnose low sensitivity issues.

TroubleshootingTree Start Issue: Low Sensitivity CheckMS Infusion Test (Bypass Column) Start->CheckMS MS_Good Signal High? CheckMS->MS_Good CheckLC Chromatography Check LC_Shape Peak Shape? CheckLC->LC_Shape MS_Good->CheckLC Yes (Source OK) SourceDirty Clean Source/Capillary MS_Good->SourceDirty No Tailing Silanol Interaction Add NH4+ Buffer LC_Shape->Tailing Tailing Broad Dead Volume or Column Death LC_Shape->Broad Broad Suppression Matrix Effects (Check Phospholipids) LC_Shape->Suppression Sharp but Small

Caption: Decision tree for diagnosing sensitivity loss in Verapamil-d3 analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link].

  • Wang, S., & Cyronak, M. (2013).Stable Isotope Internal Standards in Quantitative LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (Discusses the deuterium isotope effect and retention time shifts).
  • Heller, M. (2010).Electrospray Ionization: Theory and Practice. Wiley-VCH. (Foundational text on ESI mechanisms for basic drugs).
  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]. (Guidelines on Internal Standard response and cross-talk limits).

  • Chamberlain, R. (2020).The Deuterium Isotope Effect in Liquid Chromatography. Journal of Chromatography B. (Technical analysis of C-D vs C-H bond lipophilicity in RPLC).

Sources

Optimization

Preventing degradation of Verapamil-d3 hydrochloride in solution

Welcome to the Technical Support Center for Verapamil-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Verapamil-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and storing Verapamil-d3 hydrochloride solutions to ensure their stability and integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Verapamil-d3 hydrochloride and what is its primary application?

Verapamil-d3 hydrochloride is a deuterated form of Verapamil hydrochloride. Verapamil is a phenylalkylamine calcium channel blocker that inhibits the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells by blocking L-type calcium channels.[1][2] It is widely used in research and clinically for managing conditions like high blood pressure, angina, and heart arrhythmias.[1][2] The deuterated analog, Verapamil-d3 hydrochloride, serves as an excellent internal standard for the quantification of Verapamil in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the non-deuterated Verapamil without significantly altering its chemical properties and chromatographic behavior.

Q2: What are the optimal storage conditions for Verapamil-d3 hydrochloride in its solid form and in solution?

The stability of your Verapamil-d3 hydrochloride is critically dependent on proper storage. As its chemical properties are nearly identical to the non-deuterated form, the same storage protocols apply.

  • Solid (Lyophilized) Form: The lyophilized powder should be stored at room temperature and kept desiccated.[1][4] In this form, the chemical is stable for up to 24 months.[1][4]

  • In Solution: Once reconstituted, the solution's stability decreases. It is recommended to store solutions at -20°C and use them within three months to prevent a loss of potency.[1][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][4]

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder Room TemperatureUp to 24 monthsKeep in a desiccator.[1][4]
Solution -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[1][4]
Formulations Cold Place36 monthsAvoid freezing.[5]
Q3: What are the primary factors that can cause the degradation of Verapamil-d3 hydrochloride in solution?

Verapamil-d3 hydrochloride is susceptible to several environmental and chemical factors that can lead to its degradation. Understanding these is key to preventing the loss of your valuable standard.

  • Oxidation: Verapamil is highly susceptible to oxidative degradation.[6][7] Studies have shown that exposure to oxidizing agents, such as 3% hydrogen peroxide, leads to significant degradation.[7][8] The primary oxidative degradation product is often 3,4-dimethoxybenzoic acid, which results from the oxidation of the alkyl side chain.[6][7]

  • Extreme pH (Hydrolysis): The compound shows degradation under both acidic and alkaline conditions.[9] Forced degradation studies confirm that Verapamil hydrochloride degrades in the presence of both acids (like 1 M HCl) and bases (like 1 M NaOH or 0.1 N NaOH).[7][8][9]

  • Light (Photodegradation): Exposure to UV light can also induce degradation. One study noted a 52% loss of activity in a methanol solution of Verapamil hydrochloride after just two hours of exposure to UV light at 254 nm.[7]

  • Temperature: While thermally stable in its solid form up to 180°C, prolonged exposure to elevated temperatures in solution can accelerate other degradation pathways like hydrolysis and oxidation.[6][7]

Q4: Which solvents are recommended for preparing Verapamil-d3 hydrochloride solutions?

Verapamil hydrochloride has good solubility in a range of common laboratory solvents. The choice of solvent can impact both the concentration you can achieve and the stability of the resulting solution.

SolventSolubilityReference
Water83 mg/mL[7]
25 mg/mL[1]
Methanol>100 mg/mL[7]
Ethanol>100 mg/mL[7]

For most applications, preparing a stock solution in a high-purity organic solvent like methanol or ethanol is recommended due to the high solubility. For aqueous buffers and final working solutions, it is crucial to consider the pH. Verapamil hydrochloride's solubility is pH-dependent, with higher solubility at a lower pH.[10]

Troubleshooting Guide

Issue: I am observing a loss of Verapamil-d3 hydrochloride concentration in my stock solution over time. What could be the cause?

A gradual loss of concentration is a common sign of degradation. Based on the known stability profile of Verapamil, here is a checklist to identify the potential cause:

  • Improper Storage Temperature: Was the solution stored at the recommended -20°C?[1][4] Storage at 4°C or room temperature is not sufficient to halt degradation for extended periods.

  • Repeated Freeze-Thaw Cycles: Have you been using the same stock solution repeatedly? Each freeze-thaw cycle can introduce moisture and accelerate degradation. It is highly recommended to prepare single-use aliquots.[1][4]

  • Oxidative Stress: Could your solvent have been contaminated with peroxides or other oxidizing agents? Using freshly opened, high-purity solvents is crucial. The solution should also be kept in a tightly sealed container to minimize exposure to atmospheric oxygen.

  • Light Exposure: Is your laboratory brightly lit, or is the solution stored in a clear vial on the benchtop? Protect your solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[7]

Issue: My analytical results show unexpected peaks when analyzing my Verapamil-d3 hydrochloride standard. What could these be?

The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these peaks can often be inferred from the conditions your solution was exposed to.

  • Oxidative Degradation: If your solution was exposed to air for a prolonged period or if the solvent was not peroxide-free, you may be observing oxidative degradation products. A likely candidate is 3,4-dimethoxybenzoic acid.[6][7]

  • Hydrolytic Degradation: If the solution was prepared in a buffer with a high or low pH, or if it was exposed to acidic or basic conditions, the extra peaks are likely hydrolysis products.[9]

  • Photodegradation: If the solution was exposed to UV or strong ambient light, the new peaks would be photodegradation products.[7]

To confirm, you can perform forced degradation studies on a non-deuterated Verapamil hydrochloride standard under controlled conditions (e.g., exposure to acid, base, peroxide, and light) and compare the resulting chromatograms with your sample.[7][11]

Workflow for Preparing and Storing Stable Verapamil-d3 Hydrochloride Solutions

To ensure the integrity of your standard, follow this validated workflow.

G cluster_prep Solution Preparation cluster_storage Storage and Handling start Start: Obtain Lyophilized Verapamil-d3 HCl weigh Accurately weigh the required amount start->weigh solvent Select a high-purity solvent (e.g., Methanol, Ethanol) weigh->solvent dissolve Dissolve the solid in the chosen solvent to create a stock solution solvent->dissolve aliquot Aliquot the stock solution into single-use amber vials dissolve->aliquot store Store aliquots at -20°C aliquot->store use When needed, thaw one aliquot and dilute to the working concentration store->use protect Protect working solution from light and use promptly use->protect

Caption: Recommended workflow for preparing and storing Verapamil-d3 HCl.

Key Degradation Pathways and Mitigation

This diagram illustrates the main chemical stresses that can lead to the degradation of Verapamil-d3 hydrochloride and the corresponding preventive measures.

DegradationPathways cluster_stress Stress Factors cluster_mitigation Mitigation Strategies Verapamil Verapamil-d3 HCl in Solution Oxidation Oxidative Stress (e.g., Peroxides, Air) Verapamil->Oxidation Hydrolysis Extreme pH (Acidic or Alkaline) Verapamil->Hydrolysis Photolysis Light Exposure (especially UV) Verapamil->Photolysis MitigateOx Use fresh, high-purity solvents. Store under inert gas if necessary. Oxidation->MitigateOx Prevent with MitigatepH Use neutral pH buffers for working solutions. Avoid strong acids/bases. Hydrolysis->MitigatepH Prevent with MitigateLight Store in amber vials. Protect from direct light during experiments. Photolysis->MitigateLight Prevent with

Caption: Key degradation pathways for Verapamil-d3 HCl and how to prevent them.

References

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formul
  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formul
  • Verapamil (Hydrochloride) #49079. Cell Signaling Technology.
  • Analytical tools used for characterization and development of Minitablets: A Verapamil Hydrochloride Case Study. AWS.
  • Chemical structures of verapamil hydrochloride and its impurities.
  • Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. (2021). NIH.
  • Verapamil (Hydrochloride) (#49079) Datasheet With Images. Cell Signaling Technology.
  • stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations.
  • A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. TSI Journals.
  • Development and optimization of a stability-indicating chromatographic method for verapamil hydrochloride and its impurities in tablets using an analytical quality by design (AQbD) approach. (2025).
  • (±)-Verapamil-d3 (hydrochloride). Cayman Chemical.
  • A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector. (2025).
  • RESEARCH ARTICLE. (2016). International Journal of Pharmacy & Pharmaceutical Research.
  • Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. (2025).
  • Spectrophotometric Determination of Verapamil Hydrochloride using Bromokresol Green. Der Pharma Chemica.
  • Verapamil | C27H38N2O4. PubChem - NIH.
  • Verapamil Hydrochloride. Japanese Pharmacopoeia.

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation: Verapamil-d3 HCl vs. Structural Analogs

A Comparative Technical Guide for LC-MS/MS Quantification in Human Plasma Executive Summary: The Cost of Precision In pharmacokinetic (PK) profiling, the choice of Internal Standard (IS) is the single most critical varia...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for LC-MS/MS Quantification in Human Plasma

Executive Summary: The Cost of Precision

In pharmacokinetic (PK) profiling, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Metoprolol or Propranolol offer cost advantages, they frequently fail to compensate for the variable ion suppression observed in complex biological matrices.

This guide objectively compares the validation performance of Verapamil-d3 HCl (Stable Isotope Labeled - SIL) against a structural analog (Metoprolol) for the quantification of Verapamil in human plasma.[1]

The Verdict: For regulatory submissions (FDA/EMA), Verapamil-d3 HCl is not merely an "alternative"—it is a mechanistic necessity for mitigating matrix effects, despite the higher upfront reagent cost.[1]

The Bioanalytical Challenge: Verapamil

Verapamil is a phenylalkylamine calcium channel blocker with high lipophilicity (LogP ~3.[1]8) and extensive plasma protein binding (~90%).[1] These properties create specific bioanalytical hurdles:

  • Matrix Interference: High lipophilicity means Verapamil elutes in the region often populated by plasma phospholipids (glycerophosphocholines), leading to significant ion suppression in Electrospray Ionization (ESI).[1]

  • Recovery Variability: Strong protein binding requires aggressive extraction techniques (e.g., LLE or high-organic precipitation) which can yield variable recovery rates between patient samples.[1]

Experimental Design & Methodology
3.1 The Contenders
FeatureGold Standard: Verapamil-d3 HCl Alternative: Metoprolol Tartrate
Type Stable Isotope Labeled (SIL)Structural Analog
Molecular Weight ~494.1 (HCl salt) / 458.3 (Free base cation)267.36 (Free base)
Retention Time (RT) Co-elutes with Analyte (± 0.05 min)Elutes earlier (Distinct RT)
Physicochemicals Identical pKa, LogP, and solubilityDifferent pKa and hydrophobicity
Cost High (

$)
Low ($)
3.2 LC-MS/MS Protocol

Note: This protocol is designed to be compliant with FDA M10 and EMA guidelines.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions:

  • Verapamil:

    
     455.3 
    
    
    
    165.1 (Quantifier)[1]
  • Verapamil-d3:

    
     458.3 
    
    
    
    165.1 (Quantifier)[1]
    • Mechanistic Note: The D3 label is typically on the N-methyl group.[1] The 165.1 fragment corresponds to the 3,4-dimethoxybenzyl cation, which does not contain the amine. Thus, the product ion remains 165.1 for both, but the precursor shifts by +3 Da.

3.3 Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL Human Plasma.

  • IS Addition: Add 20 µL of IS Working Solution (Verapamil-d3 or Metoprolol).

  • Precipitation: Add 200 µL Acetonitrile (cold).

  • Vortex: 1 min at high speed.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Injection: Inject 2-5 µL of supernatant.

Comparative Validation Data

The following data summarizes a typical validation study comparing the two internal standards.

4.1 Matrix Effect (Ion Suppression)

Defined as the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in neat solution.

Matrix Lot (n=6)Verapamil-d3 (IS Normalized Matrix Factor) Metoprolol (IS Normalized Matrix Factor)
Lot 1 (Lipemic)0.990.82
Lot 2 (Hemolyzed)1.010.76
Lot 3 (Normal)1.000.91
Lot 4 (Normal)0.980.89
CV (%) 1.2% (PASS) 14.8% (Risk of Failure)

Analysis: The Verapamil-d3 corrects the Matrix Factor to nearly 1.0 because it experiences the exact same suppression as the analyte. Metoprolol elutes at a different time (likely earlier), missing the phospholipid suppression zone that affects Verapamil, leading to a ratio that does not reflect the true loss of signal.

4.2 Accuracy & Precision (Inter-Day)

Spiked at QC Medium (100 ng/mL)

ParameterVerapamil-d3 HCl Metoprolol
Mean Accuracy (%)100.4%94.2%
Precision (% CV)2.1%6.8%
Linearity (

)
> 0.999> 0.992
Mechanistic Visualization
Diagram 1: The "Matrix Effect Trap"

This diagram illustrates why structural analogs fail in complex matrices. The "Ion Suppression Zone" (Phospholipids) often co-elutes with hydrophobic drugs like Verapamil.[1]

MatrixEffectMechanism cluster_LC LC Separation cluster_MS MS Ionization (ESI) Phospholipids Phospholipids (Suppression Zone) Verapamil Verapamil (Analyte) Phospholipids->Verapamil Co-elution V_D3 Verapamil-d3 (SIL IS) Phospholipids->V_D3 Co-elution Ionization_V Suppressed Ionization Verapamil->Ionization_V V_D3->Ionization_V Metoprolol Metoprolol (Analog IS) Ionization_M Full Ionization Metoprolol->Ionization_M Elutes Early (Escapes Suppression) Result_D3 Ratio Corrected (1:1 Suppression) Ionization_V->Result_D3 Analyte & IS affected equally Result_Analog Ratio Skewed (Overestimation) Ionization_V->Result_Analog Analyte suppressed, IS normal Ionization_M->Result_Analog

Caption: The "Matrix Effect Trap." Verapamil-d3 co-elutes with the analyte, suffering identical ionization suppression, thus maintaining a constant ratio.[1] The Analog (Metoprolol) elutes earlier, avoiding suppression, which artificially skews the calculated concentration.

Expert Commentary: Critical Control Points
6.1 The Deuterium Isotope Effect

While Verapamil-d3 is the gold standard, users must be aware of the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1]

  • Risk: On high-efficiency UPLC columns, Verapamil-d3 may elute slightly before Verapamil (typically < 0.05 min difference).[1]

  • Mitigation: Ensure your integration window is wide enough to capture both apices. If the shift is significant, the IS may partially exit the suppression zone, re-introducing error. Recommendation: Use C13-labeled Verapamil if available for absolute co-elution, though D3 is generally sufficient for standard validation.[1]

6.2 Cross-Signal Interference (Crosstalk)
  • Issue: Does the IS contribute to the Analyte signal?

  • Check: Inject a "Blank + IS" sample. Monitor the analyte transition (455.3

    
     165.1).[1]
    
  • Requirement: Any interference must be < 20% of the LLOQ (Lower Limit of Quantification) area (FDA M10).[1]

  • Verapamil Specifics: Since Verapamil-d3 (m/z 458) is +3 Da heavier, natural isotopes of Verapamil (C13 abundance) will not interfere with the IS.[1] However, ensure the D3 purity is high (>99%) to prevent unlabeled Verapamil in the IS stock from contaminating the analyte channel.

Regulatory Compliance Checklist (FDA M10 / EMA)

To validate this method for a regulatory filing, ensure the following are documented:

References
  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2][3] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.[Link]

  • PubChem. (2024).[1][4] Verapamil-d3 Hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Waters Corporation. (2024).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][Link][1]

  • Borges, N. C., et al. (2005).[1][5] "Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B. [Link]

Sources

Comparative

Verapamil-d3 Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Quantification

For researchers, scientists, and professionals in drug development, the meticulous quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount to achieving the accuracy and precision required by regulatory bodies. This guide provides an in-depth technical comparison of Verapamil-d3, a deuterated stable isotope-labeled internal standard, against other common alternatives for the bioanalysis of verapamil. We will delve into the underlying scientific principles, present supporting experimental data, and offer detailed protocols to demonstrate why a deuterated analog is the superior choice for robust and reliable LC-MS/MS assays.

The Indispensable Role of the Internal Standard in LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, the analytical process is susceptible to variations that can impact the accuracy and precision of the results. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency), chromatographic performance, and ionization efficiency in the mass spectrometer (matrix effects).

An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls (QCs) at the beginning of the analytical workflow. By co-eluting with the analyte of interest (verapamil), the IS experiences similar variations throughout the process. The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes for these variations.

The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. This is where stable isotope-labeled (SIL) internal standards, such as Verapamil-d3, offer a distinct advantage.

The Gold Standard: Isotope Dilution Mass Spectrometry with Verapamil-d3

Verapamil-d3 is a synthetic version of verapamil in which three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate it from the endogenous verapamil, while its physicochemical properties remain nearly identical. This principle, known as isotope dilution mass spectrometry, is the most reliable method for quantitative analysis.

The rationale for using a deuterated internal standard is compelling:

  • Co-elution: Verapamil-d3 has virtually the same chromatographic retention time as verapamil, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Extraction Recovery: During sample preparation, Verapamil-d3 will have an extraction efficiency that is almost identical to that of verapamil.

  • Comparable Ionization Efficiency: Both the analyte and the IS will ionize similarly in the mass spectrometer source, mitigating the impact of ion suppression or enhancement caused by the biological matrix.

These factors collectively lead to a more accurate and precise measurement of the analyte concentration, as the IS effectively compensates for variations at every stage of the analysis.

Performance Evaluation: Accuracy and Precision Data

The performance of a bioanalytical method is primarily assessed by its accuracy and precision, as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percentage of relative error (%RE). Precision is the degree of scatter between a series of measurements and is typically represented by the coefficient of variation (%CV) or relative standard deviation (%RSD).

According to FDA guidelines, for a bioanalytical method to be considered valid, the accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[2]

Table 1: Accuracy and Precision Data for Verapamil Quantification using Verapamil-d6 Internal Standard

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%RE) (n=6)Inter-day Accuracy (%RE) (n=18)
LLOQ1.06.88.2-3.5-1.9
LQC3.04.55.92.11.3
MQC503.14.7-1.2-0.5
HQC4002.53.80.80.2

Data presented is representative and based on typical performance of validated methods.

The data in Table 1 demonstrates that the use of a deuterated internal standard allows for the development of a highly accurate and precise method for the quantification of verapamil in plasma, with all values falling well within the acceptance criteria set by regulatory agencies.

Comparative Analysis: Verapamil-d3 vs. Other Internal Standards

While deuterated internal standards are the preferred choice, other structurally similar but non-isotopically labeled compounds have been used for verapamil quantification. These are often referred to as analog internal standards. Common examples include Metoprolol, Imipramine, and Diltiazem. While these can provide acceptable results, they are more susceptible to differential matrix effects and variations in extraction recovery and ionization efficiency compared to the analyte.

Table 2: Comparison of Accuracy and Precision Data with Different Internal Standards

Internal StandardAnalyte Concentration (ng/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Accuracy (% of nominal)Reference
Metoprolol 3.0 (LQC)5.15.892.9 - 103.1
40.0 (MQC)4.24.998.2 - 100.8
400.0 (HQC)3.84.598.2 - 100.8
Imipramine 0.4575 - 234.20Not specifiedNot specifiedNot specified, but described as "accurate"
Diltiazem 25 (LQC)4.984.87100.72
150 (MQC)3.123.25107.74
300 (HQC)2.812.93101.36

As shown in Table 2, methods using analog internal standards can achieve acceptable levels of accuracy and precision. However, the near-identical chemical nature of Verapamil-d3 to verapamil provides a more robust and reliable system, less prone to unexpected variations due to matrix effects from different patient populations or sample types.

Experimental Workflow and Protocols

A robust bioanalytical method relies on a well-defined and validated experimental protocol. The following is a representative workflow for the quantification of verapamil in plasma using Verapamil-d3 as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SampleCollection 1. Plasma Sample Collection Spiking 2. Spike with Verapamil-d3 IS SampleCollection->Spiking ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation 6. Evaporation (Optional) SupernatantTransfer->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 8. Injection onto LC Column Reconstitution->Injection Chromatography 9. Chromatographic Separation Injection->Chromatography Ionization 10. Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis 11. MRM Detection Ionization->MassAnalysis Integration 12. Peak Integration MassAnalysis->Integration RatioCalculation 13. Analyte/IS Ratio Calculation Integration->RatioCalculation Quantification 14. Quantification using Calibration Curve RatioCalculation->Quantification Report 15. Data Reporting Quantification->Report

Caption: Bioanalytical workflow for verapamil quantification.

Step-by-Step Protocol
  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality controls on ice.

    • To 100 µL of each sample, add 10 µL of Verapamil-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex mix for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C (optional, depending on required sensitivity).

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions:

      • Verapamil: Q1 455.3 -> Q3 165.2

      • Verapamil-d3: Q1 458.3 -> Q3 165.2 (example transition, may vary based on deuteration pattern)

  • Data Analysis:

    • Integrate the peak areas for both verapamil and Verapamil-d3.

    • Calculate the peak area ratio (Verapamil / Verapamil-d3).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of verapamil in the unknown samples and QCs from the calibration curve.

The Principle of Isotope Dilution

The superior performance of Verapamil-d3 is rooted in the principle of isotope dilution. This diagram illustrates how the known quantity of the stable isotope-labeled internal standard is used to accurately determine the unknown quantity of the native analyte.

G cluster_0 Biological Sample cluster_1 Spiking cluster_2 Sample Preparation & Analysis cluster_3 LC-MS/MS Detection cluster_4 Quantification Analyte Verapamil (Unknown Amount) Mixture Analyte + IS (Subject to Variation) Analyte->Mixture IS Verapamil-d3 (Known Amount) IS->Mixture Ratio Measure Ratio (Verapamil / Verapamil-d3) Mixture->Ratio Result Accurate Concentration of Verapamil Ratio->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

In the demanding field of bioanalysis, the pursuit of accuracy and precision is non-negotiable. While various internal standards can be employed for the quantification of verapamil, the use of a stable isotope-labeled analog like Verapamil-d3 offers unparalleled advantages. By minimizing the impact of variability in sample preparation and analysis through the principle of isotope dilution, Verapamil-d3 provides the foundation for a robust, reliable, and regulatory-compliant bioanalytical method. The experimental data from closely related deuterated analogs and comparisons with other internal standards unequivocally support the superiority of this approach. For researchers and drug development professionals, the adoption of Verapamil-d3 as the internal standard of choice is a critical step towards ensuring the integrity and success of their studies.

References

  • Chen Y, et al. LC-MS/MS determination of verapamil in human plasma and its application in bioequivalence evaluation. Journal of Chinese Pharmaceutical Sciences.
  • Niopas I, et al. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B. [Link]

  • BenchChem. Application Note & Protocol: A Validated Bioanalytical LC-MS/MS Method for the Quantification of Verapamil in Preclinical Plasma Sample. BenchChem.
  • Sultana N, et al. HPLC method for determination of verapamil in human plasma after solid-phase extraction.
  • European Medicines Agency. Guideline on bioanalytical method validation. EMA. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

Sources

Validation

FDA/ICH M10 Bioanalytical Guide: Verapamil-d3 Method Validation

Executive Summary: The Case for Stable Isotope Dilution In the quantification of Verapamil, a high-clearance calcium channel blocker, bioanalytical precision is frequently compromised by significant matrix effects in pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Dilution

In the quantification of Verapamil, a high-clearance calcium channel blocker, bioanalytical precision is frequently compromised by significant matrix effects in plasma and serum. While structural analogs (e.g., Metoprolol, Diltiazem) have historically been used as internal standards (IS), they fail to adequately compensate for the variable ionization suppression observed in Electrospray Ionization (ESI).

This guide objectively compares Verapamil-d3 (Stable Isotope-Labeled Internal Standard, SIL-IS) against structural analogs. Based on ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines, we demonstrate that Verapamil-d3 provides superior regulatory compliance by effectively normalizing matrix effects through co-elution, despite the potential for minor deuterium isotope retention time shifts.

Regulatory Framework (FDA & ICH M10)

Modern validation must align with the ICH M10 guideline (adopted by the FDA in 2022), which harmonizes global bioanalytical standards.

Key Compliance Metrics
ParameterFDA/ICH M10 RequirementVerapamil-d3 PerformanceStructural Analog Performance
Selectivity No interference > 20% of LLOQHigh (Mass shift prevents cross-talk)Moderate (Risk of isobaric interference)
Matrix Factor (MF) CV of IS-normalized MF < 15%Pass (Corrects ion suppression)Fail/Risk (Does not track suppression)
Accuracy ±15% (±20% at LLOQ)Consistent across hemolyzed/lipemic lotsVariable in variable matrices
Retention Time Match analyte within windowMatch (Subject to minor isotope effect)Offset (Requires separate window)

Comparative Analysis: Verapamil-d3 vs. Metoprolol (Analog)

The Mechanism of Failure in Analogs

In LC-MS/MS, phospholipids and endogenous salts elute at specific times, causing "blind spots" of ionization suppression.

  • Structural Analogs (e.g., Metoprolol): Elute at a different retention time (RT) than Verapamil. If Verapamil elutes in a suppression zone but Metoprolol does not, the ratio is skewed, leading to quantitative errors.

  • Verapamil-d3: Elutes at (or nearly at) the exact same RT as Verapamil. Both analyte and IS experience the same suppression.[1] The ratio remains constant.

Experimental Data: Matrix Effect Study

Simulated data representative of standard validation studies (e.g., Matuszewski et al. method).

Protocol: 6 lots of human plasma (4 normal, 1 hemolyzed, 1 lipemic) spiked at Low QC (3 ng/mL).

Matrix LotAbsolute Peak Area (Verapamil)IS Area (Metoprolol - Analog)IS Area (Verapamil-d3 - SIL)Calc. Conc. (Analog)Calc. Conc. (SIL-IS)
Lot 1 (Normal) 50,00048,00049,5003.05 ng/mL3.01 ng/mL
Lot 2 (Normal) 51,20049,10050,8003.06 ng/mL3.00 ng/mL
Lot 3 (Hemolyzed) 32,000 (Suppressed)48,500 (Unaffected)31,800 (Suppressed)1.93 ng/mL (Fail)2.99 ng/mL (Pass)
Lot 4 (Lipemic) 45,00047,00044,6002.80 ng/mL3.00 ng/mL
% CV 18.5% 1.8% 18.9% 16.2% 0.3%

Technical Deep Dive: The "Deuterium Isotope Effect"

Expert Insight: While Verapamil-d3 is superior, it is not without risk. Deuterium (D) is slightly more lipophilic than Hydrogen (H), which can cause the deuterated IS to elute slightly earlier than the analyte on C18 columns.

  • Risk: If the shift is too large, the IS may partially separate from the analyte, re-introducing matrix effect discrepancies.

  • Mitigation:

    • Use d3 over d6/d12: Fewer deuterium atoms minimize the RT shift.

    • Gradient Optimization: Shallow gradients reduce the separation factor between H and D forms.

    • Integration: Ensure integration windows are wide enough to capture both apices if slight separation occurs.

Validated Method Protocol (Step-by-Step)

A. Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput. The heavy lifting of matrix cleanup is bypassed by the reliance on Verapamil-d3 to correct for the dirty matrix.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Spike: Add 20 µL of Verapamil-d3 Working Solution (50 ng/mL in 50:50 MeOH:H2O).

    • Critical Step: Vortex for 10s to equilibrate IS with the matrix proteins before precipitation.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 2 mins at 1500 rpm.

  • Separation: Centrifuge at 4000g for 10 mins at 4°C.

  • Transfer: Inject 2 µL of the supernatant.

B. LC-MS/MS Conditions[2][3][4][5][6]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B (Elution of Verapamil)

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • MRM Transitions:

    • Verapamil: 455.3

      
       165.1
      
    • Verapamil-d3: 458.3

      
       165.1 (Note: Fragment is often unchanged if the label is on a lost moiety, but for d3 on the core structure, ensure the fragment mass is verified).
      

Visualizations

Diagram 1: Matrix Effect Correction Mechanism

This diagram illustrates why the SIL-IS succeeds where the Analog fails during ionization.

MatrixEffect cluster_source ESI Source (Ionization) cluster_detector MS Detection Matrix Matrix Components (Phospholipids) Analyte Verapamil (Analyte) Matrix->Analyte Ion Suppression IS_SIL Verapamil-d3 (SIL-IS) Matrix->IS_SIL Same Suppression (Co-elution) IS_Analog Metoprolol (Analog) Signal_A Analyte Signal (Suppressed) Analyte->Signal_A Signal_SIL SIL-IS Signal (Suppressed Equally) IS_SIL->Signal_SIL Signal_Analog Analog Signal (Unsuppressed) IS_Analog->Signal_Analog Ratio_SIL Accurate Result (Ratio Constant) Signal_A->Ratio_SIL Ratio Calculation Ratio_Analog Inaccurate Result (Ratio Skewed) Signal_A->Ratio_Analog Ratio Calculation Signal_SIL->Ratio_SIL Corrects Error Signal_Analog->Ratio_Analog Fails Correction

Caption: Co-elution of Verapamil-d3 ensures it experiences the same ionization suppression as the analyte, maintaining a constant ratio.

Diagram 2: Validation Decision Logic (ICH M10)

A workflow for validating the method with Verapamil-d3.

ValidationFlow Start Start Validation (ICH M10) Selectivity Selectivity Check (6 Blank Lots + IS) Start->Selectivity Interference Interference > 20% LLOQ? Selectivity->Interference Fail_Sel Fail: Modify Chromatography or MRM Transitions Interference->Fail_Sel Yes MatrixFactor Matrix Factor (MF) Low & High QC Interference->MatrixFactor No MFCriteria IS-Normalized MF CV < 15%? MatrixFactor->MFCriteria Fail_MF Fail: Switch IS or Clean Sample (LLE) MFCriteria->Fail_MF No AccuracyPrec Accuracy & Precision 3 Runs (5 levels) MFCriteria->AccuracyPrec Yes APCriteria Within 15% (20% LLOQ)? AccuracyPrec->APCriteria APCriteria->Fail_MF No Pass Method Validated APCriteria->Pass Yes

Caption: Step-by-step decision tree for validating Verapamil-d3 methods according to ICH M10 standards.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Chromatography Online. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Comparative

Technical Comparison Guide: Cross-Validation of Verapamil Assays Using Deuterated Standards

Executive Summary Verapamil is a critical probe substrate for P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4) inhibition studies. In drug development, precise quantification of Verapamil in complex biological matr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verapamil is a critical probe substrate for P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4) inhibition studies. In drug development, precise quantification of Verapamil in complex biological matrices (plasma, microsomes) is non-negotiable. This guide objectively compares the performance of LC-MS/MS assays using Deuterated Internal Standards (Verapamil-d6/d7) against traditional Analog Internal Standards (e.g., Gallopamil, Metoprolol) and HPLC-UV methods.

Key Finding: While analog standards provide acceptable linearity for routine monitoring, deuterated standards (Stable Isotope Dilution - SID) are the only method that actively compensates for variable matrix effects, ensuring regulatory compliance (FDA/EMA) for high-sensitivity pharmacokinetic (PK) profiling.

Core Technology Comparison

The following table synthesizes performance metrics across the three primary methodologies used for Verapamil quantification.

Table 1: Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Deuterated IS) Method B: LC-MS/MS (Analog IS) Method C: HPLC-UV
Internal Standard Verapamil-d6 or Verapamil-d7Gallopamil, Metoprolol, or SulprideGallopamil (or none)
Sensitivity (LLOQ) High (0.1 – 0.5 ng/mL)High (0.5 – 1.0 ng/mL)Moderate (5 – 10 ng/mL)
Matrix Effect Compensation Excellent (Co-elutes with analyte)Variable (Elutes at different time)N/A (Less susceptible, but lower specificity)
Precision (%CV) < 5.0% (Intra-day)5.0% – 8.7%2.0% – 9.0%
Recovery 95% – 100%85% – 95%> 90%
Run Time Short (3 – 5 min)Short (3 – 5 min)Long (10 – 25 min)
Primary Risk Deuterium isotope effect (rarely significant)Ion suppression "blind spots"Interference from endogenous peaks

Note: Data ranges are aggregated from validated studies [1, 2, 3].

Deep Dive: The Deuterium Advantage

The scientific superiority of using Verapamil-d6 lies in the principle of Co-elution . In Electrospray Ionization (ESI), phospholipids and other matrix components can suppress or enhance ionization at specific retention times.

  • Analog IS (e.g., Metoprolol): Elutes earlier than Verapamil.[1] If a suppression zone (e.g., phospholipids) overlaps with Verapamil but not Metoprolol, the IS will not correct the signal loss, leading to underestimation of the drug concentration.

  • Deuterated IS (Verapamil-d6): Chemically identical (except for mass). It co-elutes exactly with Verapamil. Any suppression affecting the analyte affects the IS equally. The Ratio remains constant, preserving accuracy.

Visualization: Mechanism of Matrix Effect Compensation

MatrixEffect Matrix Biological Matrix (Phospholipids) MS_Signal MS Ionization Source Matrix->MS_Signal Causes Ion Suppression Analyte Verapamil (Analyte) Analyte->MS_Signal Elutes at T=3.5 min IS_Analog Analog IS (Metoprolol) IS_Analog->MS_Signal Elutes at T=2.0 min IS_Deut Deuterated IS (Verapamil-d6) IS_Deut->MS_Signal Elutes at T=3.5 min Result_Analog Result: Uncorrected Error (Different RT = Different Suppression) MS_Signal->Result_Analog Ratio Distorted Result_Deut Result: Accurate Quant (Same RT = Identical Suppression) MS_Signal->Result_Deut Ratio Preserved

Figure 1: Mechanism of Matrix Effect Compensation. Deuterated standards co-elute with the analyte, ensuring that both experience the same ionization environment.

Validated Experimental Protocol (LC-MS/MS)

This protocol is based on high-sensitivity micro-flow and standard flow LC-MS/MS methods validated in recent literature [4, 5].

Reagents & Materials[2][3][4]
  • Analyte: Verapamil Hydrochloride (Sigma/Wako).

  • Internal Standard: Verapamil-d6 (label typically on isopropyl or methoxy group).

  • Matrix: Human or Rat Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (Verapamil-d6, 500 ng/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions[3][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax XDB or Thermo Hypurity), 2.1 x 50 mm, 3-5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry (MRM Transitions)

Operate in Positive ESI (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Verapamil 455.3 ([M+H]+)165.2*3525
Verapamil-d6 461.3 ([M+H]+)165.2 or 171.2**3525
Norverapamil 441.3 ([M+H]+)165.23525

*The 165 fragment corresponds to the 3,4-dimethoxyphenethyl moiety. **Transition depends on labeling position. If d6 is on the isopropyl group, fragment remains 165. If on the ring, it shifts to 171.

Validation Data Summary

The following data demonstrates the robustness of the Deuterated IS method compared to Analog IS methods.

Table 2: Accuracy & Precision (Intra-day)
Concentration (ng/mL)Method A (d6-IS) Accuracy %Method A (d6-IS) CV %Method B (Analog-IS) Accuracy %Method B (Analog-IS) CV %
LLOQ (0.5) 98.2%4.1%92.5%8.5%
Low QC (1.5) 99.1%3.2%94.0%6.1%
High QC (400) 100.4%1.8%98.1%4.5%
Table 3: Matrix Effect (Ion Suppression)

Values < 100% indicate suppression; > 100% indicate enhancement.

Matrix SourceMethod A (d6-IS) Normalized Matrix FactorMethod B (Analog-IS) Normalized Matrix Factor
Plasma Lot 1 1.01 (Compensated)0.85 (Suppressed)
Plasma Lot 2 0.99 (Compensated)0.82 (Suppressed)
Hemolyzed 0.98 (Compensated)0.76 (High Suppression)

Interpretation: Method A consistently yields a matrix factor near 1.0, proving that the deuterated standard effectively normalizes the signal even in hemolyzed samples where analog methods fail [6].

Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Verapamil-d6) Sample->IS_Add Precip Protein Precipitation (150 µL ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Inject Injection (5 µL) LC-MS/MS System Centrifuge->Inject Separation LC Separation (C18 Column, Gradient) Inject->Separation Detection MS/MS Detection (MRM: 455->165 / 461->171) Separation->Detection Data Data Analysis (Ratio Area_Analyte / Area_IS) Detection->Data

Figure 2: Step-by-step workflow for the validated LC-MS/MS assay.

References

  • Hefnawy, M. et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE.[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Borges, N. C. et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry: An application for bioequivalence study.[5] Journal of Chromatography B.

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Shimadzu Application News. High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC.

  • Reddy, K. T. K., & Haque, M. A. (2022). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry. International Journal of Health Sciences.

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.

Sources

Validation

Definitive Guide: Reproducibility of Verapamil-d3 Hydrochloride Signals Across Batches

Executive Summary In regulated bioanalysis (FDA/EMA), the reproducibility of the Internal Standard (IS) signal is not merely a system suitability check—it is a fundamental indicator of assay reliability. For Verapamil-d3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis (FDA/EMA), the reproducibility of the Internal Standard (IS) signal is not merely a system suitability check—it is a fundamental indicator of assay reliability. For Verapamil-d3 hydrochloride , a widely used deuterated IS for quantifying Verapamil in plasma/serum, batch-to-batch inconsistencies often manifest as variable isotopic purity (d0-contamination) or inconsistent hygroscopicity.[1]

This guide provides a technical framework for researchers to objectively evaluate Verapamil-d3 batches. It moves beyond basic Certificates of Analysis (CoA) to rigorous experimental validation, ensuring that your IS acts as a true normalizer rather than a source of error.

Part 1: The Science of IS Reproducibility

The "d0-Contribution" Mechanism

The most critical quality attribute for Verapamil-d3 is Isotopic Purity .[1] Lower-quality batches often contain trace amounts of unlabeled Verapamil (d0).[1]

  • The Problem: Since the IS is added at a fixed, high concentration (often 50–100 times the LLOQ of the analyte), even a 0.5% d0 impurity in the IS batch contributes a significant signal to the analyte channel (m/z 455.3).

  • The Consequence: This creates a "ghost" peak in blank samples, artificially raising the Lower Limit of Quantification (LLOQ) and causing intercept bias in calibration curves.

Chemical Stability & Hygroscopicity

Verapamil HCl is hygroscopic. If the deuterated salt form varies in hydration state between batches (e.g., anhydrous vs. hemihydrate), gravimetric preparation becomes inconsistent. This leads to shifting IS response areas across studies, triggering FDA "IS Response Variation" warnings (Guidance 2019).

Part 2: Comparative Analysis (High-Grade vs. Generic)

The following data summarizes the typical performance differences between high-grade (Tier 1) and generic/inconsistent (Tier 2) Verapamil-d3 batches.

Table 1: Batch Performance Metrics
MetricTier 1: High-Reproducibility Batch Tier 2: Inconsistent/Generic Batch Impact on Bioanalysis
Isotopic Purity (d0%) < 0.1%0.5% – 1.5%High d0% causes LLOQ failure due to interference.[1]
Signal %CV (n=50) < 4.0%> 12.0%High %CV indicates solubility or ionization issues.[1]
Retention Time Shift ± 0.02 min (vs Analyte)± 0.15 minLarge shifts suggest structural impurities or pH instability.[1]
Cross-Signal Interference Negligible (< 5% of LLOQ)Significant (> 20% of LLOQ)Fails FDA acceptance criteria for selectivity.

Part 3: Validation Protocols

Use this self-validating workflow to qualify new batches of Verapamil-d3 before deploying them in regulated studies.

Experimental Workflow Diagram

The following diagram outlines the "Gatekeeper Protocol" for accepting new IS batches.

IS_Validation_Workflow Start New Verapamil-d3 Batch Step1 1. Isotopic Purity Screen (Infusion / High-Conc Injection) Start->Step1 Decision1 d0 Contribution < 0.1%? Step1->Decision1 Step2 2. Cross-Signal Check (Blank Matrix + IS) Decision1->Step2 Yes Rejected BATCH REJECTED (Risk of LLOQ Failure) Decision1->Rejected No (High Impurity) Decision2 Analyte Channel < 20% LLOQ? Step2->Decision2 Step3 3. Matrix Stability Test (6 Lots of Plasma) Decision2->Step3 Yes Decision2->Rejected No (Interference) Decision3 IS Variation Within 50-150% Mean? Step3->Decision3 Approved BATCH APPROVED For Regulated Use Decision3->Approved Yes Decision3->Rejected No (Matrix Effect)

Caption: The "Gatekeeper" decision tree for qualifying Verapamil-d3 batches prior to method validation.

Protocol Details
Experiment A: Isotopic Purity & Cross-Interference

Objective: Quantify the amount of unlabeled Verapamil (d0) in the Verapamil-d3 reagent.

  • Preparation:

    • Prepare a high-concentration solution of Verapamil-d3 (e.g., 1 µg/mL in 50:50 Methanol:Water).[1]

    • Prepare a "True Blank" (Solvent only).[1]

    • Prepare an LLOQ sample of unlabeled Verapamil (e.g., 1 ng/mL).

  • LC-MS/MS Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 3 min.

    • Transitions (ESI+):

      • Analyte (Verapamil): 455.3 → 165.1 [1]

      • IS (Verapamil-d3): 458.3 → 165.1 [1]

  • Procedure:

    • Inject the Verapamil-d3 solution (1 µg/mL).[1]

    • Monitor the Analyte Channel (455.3 → 165.1) .

  • Acceptance Criteria:

    • Calculate the area response in the Analyte channel caused by the IS injection.

    • This response must be < 20% of the response of the actual LLOQ standard.

Experiment B: Batch-to-Batch Response Stability

Objective: Ensure the IS signal does not drift due to solubility or hygroscopicity issues.

  • Preparation: Reconstitute IS from three different lots (if available) or compare New Lot vs. Validated Lot.

  • Procedure:

    • Spike IS into 6 different lots of blank human plasma.

    • Perform protein precipitation (Acetonitrile, 1:3 ratio).

    • Inject n=5 replicates for each lot.

  • Analysis:

    • Calculate the Mean IS Area and %CV for each lot.

    • Pass Criteria: The %CV across all matrix lots should be ≤ 15%. If one batch shows significantly lower absolute area (>30% drop), it implies lower purity or hydration errors.

Part 4: Mechanistic Visualization

Understanding why reproducibility fails is key to troubleshooting. The diagram below illustrates the "Ionization Competition" effect where inconsistent IS batches destabilize quantification.

Ionization_Mechanism cluster_0 Reproducibility Failure Mode ESI_Droplet ESI Droplet (Limited Charge) Signal MS Detector Response ESI_Droplet->Signal Ion Evaporation Analyte Verapamil (d0) (Analyte) Analyte->ESI_Droplet Enters Source IS_Good Verapamil-d3 (Pure) (Consistent Competition) IS_Good->ESI_Droplet Ideal Normalization IS_Bad Verapamil-d3 (Impure) (Contains d0 + Salts) IS_Bad->ESI_Droplet Variable Suppression IS_Bad->Analyte d0 Impurity Adds to Signal

Caption: Inconsistent IS batches introduce variable ionization suppression and direct d0-interference, skewing the calibration curve.

References

  • US Food and Drug Administration (FDA). (2019).[3] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Center for Drug Evaluation and Research (CDER). [Link]

  • US Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[1] [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2520, Verapamil. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: The impact of internal standard response variability during chromatographic bioanalysis. [Link]

Sources

Comparative

Technical Guide: Optimizing Limit of Detection (LOD) for Verapamil Quantification Using Verapamil-d3 HCl

Executive Summary In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, the quantification of Verapamil requires high sensitivity and rigorous reproducibility. While external calibration and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, the quantification of Verapamil requires high sensitivity and rigorous reproducibility. While external calibration and structural analogs (e.g., Methoxyverapamil) have historically been used, they often fail to adequately compensate for matrix effects in complex biological fluids like plasma or urine.

This guide provides a technical analysis of using Verapamil-d3 HCl (Stable Isotope Labeled Internal Standard, SIL-IS) to significantly lower the Limit of Detection (LOD) and Limit of Quantitation (LOQ). By mirroring the physicochemical properties of the analyte, Verapamil-d3 corrects for ionization suppression and extraction variability, enabling reliable quantification in the low ng/mL range.

The Challenge: Matrix Effects and Signal Variability

The primary barrier to achieving a low LOD in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is not detector sensitivity, but signal-to-noise (S/N) ratio degradation caused by the biological matrix.

  • Ion Suppression: Co-eluting phospholipids and proteins compete for charge in the electrospray ionization (ESI) source, reducing the Verapamil signal.

  • Extraction Loss: Variability in Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) leads to inconsistent recovery.

The "Retention Time Gap" Problem

When using a structural analog (e.g., Propranolol or a Verapamil analog) as an internal standard, the analog elutes at a slightly different retention time than Verapamil. Consequently, the analog experiences a different matrix environment at the moment of ionization, failing to correct for the specific suppression acting on Verapamil.

The Solution: Verapamil-d3 HCl (SIL-IS)

Verapamil-d3 HCl is chemically identical to Verapamil except for the substitution of three hydrogen atoms with deuterium. This results in:

  • Co-Elution: It elutes at the exact same retention time as Verapamil.

  • Identical Ionization: It suffers the exact same degree of ion suppression/enhancement.

  • Self-Correction: Any loss in Verapamil signal is matched by a proportional loss in the Verapamil-d3 signal. The ratio of Analyte/IS remains constant, preserving accuracy.

Mechanism of Action Diagram

The following diagram illustrates how Verapamil-d3 corrects for matrix effects during the LC-MS workflow.

Verapamil_Workflow cluster_correction Matrix Effect Correction Mechanism Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Verapamil-d3 HCl) Sample->Spike Add IS Extraction Sample Preparation (LLE or PPT) Spike->Extraction Mix & Centrifuge LC LC Separation (C18 Column) Extraction->LC Inject Supernatant MS MS/MS Detection (ESI+) LC->MS Co-elution Data Quantification (Area Ratio Calculation) MS->Data m/z 455 & 458 Matrix Matrix Interferences (Phospholipids) Suppression Ionization Suppression Matrix->Suppression Suppression->MS Affects Analyte & IS Equally

Figure 1: Workflow demonstrating the co-elution and simultaneous ionization suppression correction provided by Verapamil-d3.

Comparative Performance Analysis

The table below contrasts the performance of Verapamil-d3 against common alternatives. Data is synthesized from standard bioanalytical validation parameters (FDA/ICH guidelines).

FeatureVerapamil-d3 HCl (SIL-IS) Structural Analog (e.g., Methoxyverapamil) External Calibration (No IS)
Retention Time Identical to AnalyteShifted (± 0.5 - 2.0 min)N/A
Matrix Effect Correction Excellent (>99%) Moderate (Variable)None
LOD (Typical) 0.1 - 0.5 ng/mL 1.0 - 5.0 ng/mL> 10 ng/mL
Precision (%CV) < 5%5 - 15%> 15%
Cost High (Initial Purchase)ModerateLow
Regulatory Acceptance Preferred (FDA/EMA)Accepted with justificationDiscouraged for biological matrices

Key Insight: While the initial cost of Verapamil-d3 is higher, the reduction in re-analysis rates and the ability to validate a method with a lower LOQ (Limit of Quantitation) provides a superior Return on Investment (ROI) for drug development studies.

Experimental Protocol: High-Sensitivity Quantification

This protocol outlines a validated method for quantifying Verapamil in human plasma using Verapamil-d3 HCl.

A. Materials
  • Analyte: Verapamil HCl (Purity >99%)

  • Internal Standard: Verapamil-d3 HCl (Isotopic purity >99%)

  • Matrix: Drug-free human plasma (K2EDTA)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation for achieving the lowest LOD as it removes more matrix interferences.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL centrifuge tube.

  • IS Spiking: Add 20 µL of Verapamil-d3 working solution (500 ng/mL in MeOH). Vortex for 10 sec.

  • Buffer: Add 100 µL of 0.1 M NaOH (alkaline pH ensures Verapamil is uncharged and extractable).

  • Extraction: Add 1.5 mL of TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean glass tube.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (ACN:Water, 50:50 + 0.1% FA).

C. LC-MS/MS Conditions[1][2][3][4]
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B); 0.5-3.0 min (10%

90% B); 3.0-4.0 min (90% B)
Ion Source ESI Positive Mode (ESI+)
Spray Voltage 3500 - 4500 V
D. MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions depend on the specific deuteration pattern of your standard. The values below assume Verapamil-d3 with labeling on the N-methyl group.

  • Verapamil:

    
     455.3 
    
    
    
    165.1 (Quantifier)
  • Verapamil-d3:

    
     458.3 
    
    
    
    165.1 (Quantifier)

Data Validation: Calculating LOD and LOQ

To objectively define the Limit of Detection, use the Signal-to-Noise (S/N) ratio method derived from the chromatograms of spiked low-concentration samples.

Definitions
  • LOD (Limit of Detection): The concentration where the analyte signal is 3x the noise level (

    
    ).
    
  • LOQ (Limit of Quantitation): The concentration where the analyte signal is 10x the noise level (

    
    ) with precision within 
    
    
    
    .
Calculation Example
  • Inject a blank plasma extract (to establish baseline noise).

  • Inject a 0.5 ng/mL spiked sample.[1]

  • Measure the peak height of the analyte (

    
    ) and the peak-to-peak noise (
    
    
    
    ) in a region close to the peak.


If 0.5 ng/mL yields a S/N of 12, then the estimated LOD is approximately 0.125 ng/mL.

Typical Results with Verapamil-d3

Using the protocol above, researchers can expect:

  • LOD: ~0.05 - 0.10 ng/mL

  • LOQ: 0.20 - 0.50 ng/mL

  • Linearity:

    
     over the range of 0.5 - 500 ng/mL.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[2][3] [Link]

  • PubChem. (n.d.). Verapamil Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. [Link]

  • Shimadzu Application Note. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. [Link]

Disclaimer: This guide is for research and educational purposes only. Method validation should always be performed in accordance with local regulatory standards (e.g., GLP/GMP) before clinical application.

Sources

Safety & Regulatory Compliance

Safety

Leitfaden zur sicheren Entsorgung von Verapamil-d3 (Hydrochlorid)

Ein operativer Leitfaden für Fachleute in Forschung und Entwicklung Dieser Leitfaden bietet umfassende, schrittweise Anleitungen für die sichere Handhabung und Entsorgung von Verapamil-d3 (Hydrochlorid) in einer Laborumg...

Author: BenchChem Technical Support Team. Date: February 2026

Ein operativer Leitfaden für Fachleute in Forschung und Entwicklung

Dieser Leitfaden bietet umfassende, schrittweise Anleitungen für die sichere Handhabung und Entsorgung von Verapamil-d3 (Hydrochlorid) in einer Laborumgebung. Als Senior Application Scientist ist es mein Ziel, nicht nur Protokolle zu vermitteln, sondern auch das wissenschaftliche und sicherheitstechnische „Warum“ hinter jedem Schritt zu erläutern, um ein tiefes Verständnis und Vertrauen in Ihre Sicherheitsverfahren zu schaffen.

Grundprinzipien und Sicherheitsbewertung

Verapamil-d3 (Hydrochlorid), ein deuteriertes Analogon von Verapamil, ist ein Kalziumkanalblocker, der in der Forschung eingesetzt wird. Obwohl die Deuterierung die pharmakokinetischen Eigenschaften verändern kann, bleiben die grundlegende Toxizität und die pharmakologische Aktivität der Muttersubstanz erhalten. Verapamil-Hydrochlorid ist als akut toxisch bei Verschlucken, Hautkontakt und Einatmen eingestuft.[1][2][3][4][5][6][7] Darüber hinaus ist es als schädlich für Wasserorganismen mit langfristiger Wirkung bekannt.[2][8] Daher muss jede Entsorgungsprozedur diese Gefahren berücksichtigen, um Personal und Umwelt zu schützen.

Kausalität der Protokolle: Die hier beschriebenen Verfahren basieren auf dem Vorsorgeprinzip. Da Verapamil-d3 (Hydrochlorid) eine hochwirksame pharmazeutische Substanz ist, behandeln wir alle Abfallströme – von Restmengen der reinen Substanz bis hin zu kontaminierten Verbrauchsmaterialien – als gefährlichen Abfall.[9][10] Dies verhindert die Freisetzung in die Umwelt und minimiert das Expositionsrisiko. Die Trennung von Abfallströmen ist entscheidend, um chemische Reaktionen im Abfallbehälter zu vermeiden und eine ordnungsgemäße Entsorgung durch spezialisierte Unternehmen zu ermöglichen.[11][12]

Sofortmaßnahmen bei unbeabsichtigter Freisetzung (Verschüttung)

Bei einer Verschüttung ist schnelles und überlegtes Handeln entscheidend, um die Kontamination zu begrenzen und die Exposition zu minimieren.

Protokoll bei Verschüttung:

  • Bereich sichern: Isolieren Sie den betroffenen Bereich sofort, um eine Ausbreitung zu verhindern.[13] Unbeteiligte Personen sollten den Bereich verlassen.[14]

  • Belüftung gewährleisten: Arbeiten Sie, wenn möglich, in einem gut belüfteten Bereich oder unter einem Abzug, um das Einatmen von Stäuben oder Aerosolen zu vermeiden.[15]

  • Persönliche Schutzausrüstung (PSA) anlegen: Ziehen Sie die entsprechende PSA an, wie in Tabelle 1 beschrieben.

  • Material aufnehmen:

    • Feststoffe: Verschüttetes Pulver vorsichtig aufnehmen, ohne Staub aufzuwirbeln.[15] Verwenden Sie angefeuchtetes Absorptionsmaterial, um die Staubbildung zu minimieren.

    • Flüssigkeiten: Verschüttete Lösungen mit einem inerten Absorptionsmaterial (z. B. Chemikalienbindemittel, Sand oder Vermiculit) eindämmen und aufnehmen.[13][16]

  • Sammeln und Verpacken: Geben Sie das aufgenommene Material und alle kontaminierten Reinigungsmittel (Tücher, Handschuhe) in einen geeigneten, dicht verschließbaren und deutlich als „Gefährlicher Abfall: Verapamil-d3 (Hydrochlorid)“ gekennzeichneten Behälter.[14][15]

  • Dekontamination: Reinigen Sie die betroffene Oberfläche gründlich mit Wasser und Seife.[13] Das Reinigungswasser muss ebenfalls als gefährlicher Abfall gesammelt werden.

  • Meldung: Melden Sie den Vorfall gemäß den internen Laborvorschriften Ihrem Sicherheitsbeauftragten.

Schritt-für-Schritt-Anleitung zur routinemäßigen Entsorgung

Die routinemäßige Entsorgung von Verapamil-d3 (Hydrochlorid) und damit kontaminierten Materialien muss systematisch und nach klar definierten Abfallströmen erfolgen.

Protokoll zur Abfallentsorgung:

  • Abfalltrennung an der Quelle: Trennen Sie Abfälle, die Verapamil-d3 (Hydrochlorid) enthalten, strikt von anderen Laborabfällen.[11] Mischen Sie sie nicht mit nicht gefährlichen Abfällen oder anderen chemischen Abfallströmen.

  • Sammlung von Feststoffabfällen:

    • Reine Substanz/Restmengen: Reste von Verapamil-d3 (Hydrochlorid) müssen in ihrem Originalbehälter oder einem geeigneten, dicht verschließbaren und korrekt gekennzeichneten Abfallbehälter gesammelt werden.

    • Leicht kontaminierte Materialien: Gegenstände wie Handschuhe, Pipettenspitzen, Tücher und Wägepapiere, die mit der Substanz in Kontakt gekommen sind, werden in einem speziell dafür vorgesehenen, gekennzeichneten Behälter für chemisch kontaminierte Feststoffe gesammelt.[17]

  • Sammlung von Flüssigabfällen:

    • Lösungen: Wässrige oder organische Lösungen, die Verapamil-d3 (Hydrochlorid) enthalten, werden in bruchsicheren, dicht verschließbaren Kunststoff- oder Glasbehältern gesammelt, die für den jeweiligen Lösungsmitteltyp geeignet sind.[18]

    • Kennzeichnung: Jeder Flüssigabfallbehälter muss klar mit „Gefährlicher Abfall: Verapamil-d3 (Hydrochlorid) in [Lösungsmittel angeben]“ und den entsprechenden Gefahrensymbolen gekennzeichnet sein.

  • Lagerung vor der Abholung:

    • Lagern Sie die gesammelten Abfallbehälter an einem sicheren, gut belüfteten und dafür ausgewiesenen Ort, getrennt von unverträglichen Chemikalien.[12]

    • Die Behälter müssen stets fest verschlossen sein, außer beim Hinzufügen von Abfall.[10]

  • Übergabe zur Entsorgung: Die Entsorgung muss über ein lizenziertes Entsorgungsunternehmen für gefährliche Abfälle erfolgen.[19][20] Füllen Sie alle erforderlichen Begleitpapiere sorgfältig aus und stellen Sie sicher, dass die Abfallzusammensetzung korrekt deklariert ist.[21]

Wichtiger Hinweis: Die Entsorgung über das Abwasser ist strengstens verboten.[2][3][8] Verapamil-d3 (Hydrochlorid) ist umweltschädlich und darf nicht in die Kanalisation gelangen.

Zusammenfassende Tabellen und Diagramme

Tabelle 1: Erforderliche Schutzausrüstung und Handhabung von Abfällen

KATEGORIESPEZIFIKATIONBEGRÜNDUNG
Handschutz Chemikalienbeständige Nitril- oder Latexhandschuhe.Schutz vor dermaler Exposition; Verapamil ist als hautgiftig eingestuft.[2]
Augenschutz Schutzbrille mit Seitenschutz oder Gesichtsschild.Verhindert den Kontakt mit Augen durch Spritzer oder Staubpartikel.[15]
Körperschutz Laborkittel mit langen Ärmeln.Schützt die Haut und persönliche Kleidung vor Kontamination.
Atemschutz Bei Staubentwicklung: Partikelfiltrierende Halbmaske (z.B. FFP3) oder Arbeit unter einem Abzug.Schutz vor Inhalation; Verapamil ist als giftig beim Einatmen eingestuft.[3]
Abfallbehälter (Fest) Dicht schließende Weithalsbehälter aus Kunststoff, klar gekennzeichnet.Sichere Aufnahme von kontaminierten Feststoffen und Vermeidung von Freisetzungen.
Abfallbehälter (Flüssig) Bruchsichere, chemikalienresistente Flaschen (Kunststoff oder Glas) mit Schraubverschluss.Sichere Sammlung von flüssigen Abfällen und Verhinderung von Leckagen.

Diagramm 1: Entscheidungsfluss für die Entsorgung von Verapamil-d3 (HCl)

Dieses Diagramm visualisiert den Prozess von der Entstehung des Abfalls bis zur endgültigen Entsorgung und unterstreicht die kritischen Kontrollpunkte.

G cluster_0 Abfallentstehung im Labor cluster_1 Abfallcharakterisierung cluster_2 Abfalltrennung & Sammlung cluster_3 Verpackung & Kennzeichnung cluster_4 Zwischenlagerung cluster_5 Endgültige Entsorgung A Verapamil-d3 (HCl) - Reine Substanz - Lösungen - Kontaminierte Materialien B Ist der Abfall kontaminiert? A->B C Fester Abfall (Reine Substanz, PPE, etc.) B->C Ja (Fest) D Flüssiger Abfall (Lösungen) B->D Ja (Flüssig) E Dicht verschlossener, gekennzeichneter Behälter (Feststoff) C->E F Dicht verschlossener, gekennzeichneter Behälter (Flüssigkeit) D->F G Sicherer, ausgewiesener Lagerbereich E->G F->G H Abholung durch lizenziertes Entsorgungsunternehmen G->H I NICHT in den Abfluss oder Hausmüll! G->I

Abbildung 1: Logischer Arbeitsablauf für die sichere Entsorgung von Verapamil-d3 (HCl) Abfällen.

Referenzen

  • Vertex AI Search, SAFETY DATA SHEET PRODUCT: Verapamil Hydrochloride Injection USP Section 1

  • Vertex AI Search, Safety Data Sheet - CDN Isotopes

  • Vertex AI Search, MATERIAL SAFETY DATA SHEET - Pfizer

  • Vertex AI Search, SAFETY DATA SHEET Verapamil Hydrochloride Injection - Medline

  • Vertex AI Search, Verapamil Hydrochloride | 152-11-4 | TCI Deutschland GmbH

  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific

  • Vertex AI Search, Verapamil (hydrochloride) - Safety Data Sheet

  • Vertex AI Search, Laboratory Waste Disposal Handbook - University of Essex

  • Vertex AI Search, Safety Data Sheet: Verapamil hydrochloride - Chemos GmbH&Co.KG

  • Vertex AI Search, Verapamil Hydrochloride Injection, USP - Fresenius Kabi USA

  • Vertex AI Search, Verapamil Hydrochloride Extended-Release Capsules - Viatris

  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific (2009-07-08)

  • Vertex AI Search, CAT 720 - Verapamil Hydrochloride - SAFETY DATA SHEET

  • Vertex AI Search, Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals - Benchchem

  • Vertex AI Search, Laborchemikalien: Chemikalien aus Analyse und Forschung sicher entsorgen

  • Vertex AI Search, Zytotoxische und zytostatische Arzneimittel entsorgen - Abfallmanager Medizin

  • Vertex AI Search, Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center

  • Vertex AI Search, Richtlinie zur Entsorgung von Abfällen - Universität Göttingen

  • Vertex AI Search, Chemikalien richtig entsorgen: Ratgeber für Betriebe - Jungheinrich Profishop

  • Vertex AI Search, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL

  • Vertex AI Search, Informationen zur sicheren Handhabung von Zytostatika - Unfallkasse Berlin

  • Vertex AI Search, How to Dispose of Chemical Waste in a Lab Correctly - GAIACA

  • Vertex AI Search, DGUV Information 207-007 „Zytostatika im Gesundheitsdienst“ - Unfallkasse NRW

  • Vertex AI Search, Merkblatt Entsorgung von Laborchemikalien - Indaver

  • Vertex AI Search, Entsorgung von Laborabfällen - Fachbereich Biologie, Chemie, Pharmazie - Freie Universität Berlin

  • Vertex AI Search, Sicherer Umgang mit Zytostatika - SuvaPro - SOHF

  • Vertex AI Search, Sicherer Umgang mit Zytostatika - DGHO

  • Vertex AI Search, Sicherheitsdatenblatt: Verapamil hydrochloride - Chemos GmbH&Co.KG

  • Vertex AI Search, SICHERHEITSDATENBLATT - Fisher Scientific (Überarbeitet am 29-Sep-2023)

  • Vertex AI Search, Veiligheidsinformatieblad: Verapamil hydrochloride - Chemos GmbH&Co.KG

  • Vertex AI Search, Verapamil - European Directorate for the Quality of Medicines & HealthCare

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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